molecular formula C21H16N2O2 B11948031 Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 853334-05-1

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Katalognummer: B11948031
CAS-Nummer: 853334-05-1
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: UMAHPZBYZIBOHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a useful research compound. Its molecular formula is C21H16N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

853334-05-1

Molekularformel

C21H16N2O2

Molekulargewicht

328.4 g/mol

IUPAC-Name

methyl 2-phenyl-5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C21H16N2O2/c1-25-21(24)20-16(15-8-3-2-4-9-15)14-23-18(11-7-12-19(20)23)17-10-5-6-13-22-17/h2-14H,1H3

InChI-Schlüssel

UMAHPZBYZIBOHU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C=CC=C(N2C=C1C3=CC=CC=C3)C4=CC=CC=N4

Herkunft des Produkts

United States
Foundational & Exploratory

Preclinical Toxicity Screening of 2-Pyridinyl Indolizine Compounds: A Strategic Framework for Early-Stage Safety Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridinyl indolizine scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry. Exhibiting a broad spectrum of biological activities—ranging from tubulin polymerization inhibition to nonclassical ferroptosis suppression—these compounds hold immense therapeutic potential for oncology and neuroprotection. However, the unique physicochemical properties of the 2-pyridinyl indolizine core necessitate rigorous, mechanistically informed early-stage toxicity screening. This technical guide outlines a self-validating, tiered screening framework designed to identify safe lead candidates while minimizing late-stage attrition.

Toxicological Liabilities of 2-Pyridinyl Indolizines

Before deploying standard assays, drug development professionals must understand the specific toxicological vulnerabilities inherent to this chemical class.

  • Redox Cycling and Oxidative Stress: Indolizine derivatives are potent modulators of intracellular reactive oxygen species (ROS). While specific derivatives act as antioxidants that suppress lipid peroxidation and ferroptosis[1], structural modifications (such as pentathiepine fusions) can inadvertently induce severe oxidative stress and inhibit glutathione peroxidase 1 (GPx1)[2].

  • Off-Target Kinase and Tubulin Binding: The structural mimicry of 2-pyridinyl indolizines to endogenous purines and known tubulin inhibitors raises the risk of off-target cytotoxicity in rapidly dividing healthy cells[3].

  • Lipophilicity and Metal Chelation: The indolizine core is highly lipophilic, facilitating blood-brain barrier (BBB) penetration[1]. While beneficial for targeting ischemic stroke, this increases the risk of central nervous system (CNS) toxicity. Furthermore, the 2-pyridinyl moiety acts as a strong metal chelator, potentially disrupting metalloenzymes[4].

To navigate these liabilities, the5, beginning with high-throughput in vitro assays and progressing to in vivo studies to establish a No Observed Adverse Effect Level (NOAEL)[5].

Tier 1: In Vitro Cytotoxicity and Hepatotoxicity Screening

Rationale & Causality: The first line of defense involves assessing basal cytotoxicity in hepatic and renal cell lines (e.g., HepG2 and HEK293). Because nitrogen-containing heterocycles undergo extensive first-pass metabolism in the liver, these organs are highly susceptible to drug-induced injury. We utilize the CCK-8 assay over the traditional MTT assay. The MTT assay relies on the formation of insoluble formazan crystals requiring DMSO solubilization; because 2-pyridinyl indolizines are highly lipophilic, excess DMSO can cause compound precipitation or artifactual toxicity. CCK-8 utilizes WST-8 to produce a water-soluble dye, enabling continuous real-time monitoring without solvent interference.

Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)

Self-Validating Design: This protocol includes both vehicle controls to baseline solvent noise and established chemotherapeutic positive controls to validate assay sensitivity.

  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Dissolve the 2-pyridinyl indolizine library in minimal DMSO (<0.1% final concentration) and perform serial dilutions (0.1 µM to 100 µM).

  • Treatment: Expose cells to the compound dilutions for 48 hours. Include a vehicle control (0.1% DMSO) and a positive toxicity control (e.g., Doxorubicin).

  • CCK-8 Incubation: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Workflow Lib 2-Pyridinyl Indolizine Compound Library InVitro Tier 1: In Vitro Cytotoxicity (HepG2, HEK293 - CCK-8) Lib->InVitro Mech Tier 2: Mechanistic Profiling (ROS, hERG, Ames Test) InVitro->Mech IC50 > 50 µM Fail Toxicity Threshold Exceeded (Discard) InVitro->Fail IC50 < 50 µM InVivo Tier 3: In Vivo Acute Toxicity (Murine Dose-Escalation) Mech->InVivo Negative Mutagenicity & Low ROS Mech->Fail Off-target Tox Lead Lead Candidate Selected for IND InVivo->Lead Favorable NOAEL

Fig 1: Tiered toxicity screening workflow for 2-pyridinyl indolizines.

Tier 2: Mechanistic Toxicity & Oxidative Stress Profiling

Rationale & Causality: Because indolizines are known redox modulators, quantifying lipid ROS is mandatory to ensure the 2-pyridinyl substitution does not trigger oxidative damage[4]. We employ the BODIPY 581/591 C11 sensor because it provides a ratiometric measurement (shifting from red to green upon oxidation). This specific choice eliminates false positives caused by the inherent autofluorescence of some highly conjugated indolizine derivatives.

Protocol 2: In Vitro Lipid Peroxidation (BODIPY C11) Assay
  • Sensor Loading: Incubate target cells (e.g., PC12 cells) with 2 µM BODIPY 581/591 C11 for 30 minutes at 37°C.

  • Washing: Wash cells twice with PBS to remove excess dye and prevent background fluorescence.

  • Compound Co-incubation: Treat cells with the 2-pyridinyl indolizine candidate (at therapeutic IC₅₀) alongside a known ROS inducer (e.g., RSL3 or Erastin) for 12 hours[1].

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry. Measure the ratio of green (oxidized, ~510 nm) to red (reduced, ~590 nm) fluorescence to quantify lipid peroxidation levels.

Pathway Indolizine 2-Pyridinyl Indolizine ROS Reactive Oxygen Species (ROS) Indolizine->ROS Modulates GPx4 GPx4 / Antioxidant Pathways Indolizine->GPx4 Enhances/Inhibits Lipid Lipid Peroxidation ROS->Lipid Promotes Tox Cellular Toxicity (Ferroptosis) Lipid->Tox Induces GPx4->Lipid Inhibits

Fig 2: Mechanistic pathway of indolizine-mediated redox modulation.

Quantitative Thresholds for Lead Selection

To ensure scientific integrity, all preliminary data must be benchmarked against strict acceptability thresholds before advancing to costly in vivo models.

AssayTarget MetricAcceptable Threshold (Lead Candidate)Mechanistic Rationale
CCK-8 Cytotoxicity IC₅₀ (HepG2 / HEK293)> 50 µMEnsures basal cellular viability is maintained without off-target hepatotoxicity or nephrotoxicity.
hERG Patch Clamp IC₅₀ (hERG channel)> 30 µMPrevents QT prolongation and fatal cardiac arrhythmias, a common liability for pyridine-containing drugs.
ROS Production Fold change vs. Control< 1.5x at therapeutic doseIndolizines can induce oxidative stress; strict limits must be set to prevent lipid peroxidation[4].
Ames Test Revertant coloniesNegativeConfirms the 2-pyridinyl indolizine scaffold lacks mutagenic and genotoxic potential.

Tier 3: Preliminary In Vivo Safety & Pharmacokinetics

Transitioning from in vitro to in vivo requires strict adherence to 6[6]. For 2-pyridinyl indolizines, acute dose-escalation studies in murine models are utilized to determine the NOAEL.

Given the scaffold's high plasma exposure and BBB permeability[1], pharmacokinetic (PK) and toxicokinetic (TK) assessments must closely monitor neurological and hepatic endpoints. According to FDA Redbook standards, tissue from the control and high-dose groups must be examined microscopically; if treatment-related effects are noted, successive examination of lower dose levels continues until no effects are observed[7].

References

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. 5

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. 8

  • Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model. PMC (NIH). 2

  • Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors. ACS Publications. 1

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. 7

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. 6

  • Cytotoxic substituted indolizines as new colchicine site tubulin polymerisation inhibitors. PMC (NIH). 3

  • Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ. 4

Sources

Discovery and Structural Characterization of Novel Indolizinecarboxylate Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indolizines—characterized by a fused bicyclic pyrrolo[1,2-a]pyridine ring system containing a bridgehead nitrogen—represent a highly privileged scaffold in modern drug discovery and photopharmacology. The incorporation of a carboxylate moiety at the C-1, C-2, or C-3 position dramatically alters the electronic landscape of the molecule, enhancing target binding affinity and enabling unique photophysical properties. As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical overviews. Here, we will dissect the causal logic behind the synthesis, rigorous structural characterization, and biological evaluation of indolizinecarboxylate derivatives, providing self-validating protocols for immediate laboratory implementation.

Rational Design and Synthetic Methodologies

The construction of the indolizine core traditionally relies on sequential cyclization and functionalization, such as the Knorr pyridine synthesis or Vilsmeier-Haack formylation[1]. However, for the rapid generation of diverse indolizinecarboxylate libraries, the base-promoted 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes (e.g., ethyl propiolate) or acrylates remains the gold standard[2].

Causality in Design: Utilizing a one-pot multicomponent strategy minimizes the loss of unstable intermediates. When acrylates are used instead of alkynes, the addition of an oxidant (such as MnO₂) is required to drive the aromatization of the intermediate tetrahydroindolizine, establishing the fully conjugated, fluorescent indolizine system[3].

Protocol 1: One-Pot Synthesis of Ethyl 3-(4-Fluorobenzoyl)indolizine-1-carboxylate

Self-Validating System: This protocol incorporates in-process colorimetric shifts to validate reaction progress, eliminating the need for constant LCMS sampling.

  • N-Ylide Generation: Dissolve 1.0 equivalent of 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridinium bromide in anhydrous CH₂Cl₂. Add 2.5 equivalents of triethylamine (TEA) dropwise at 0 °C.

    • Mechanistic Rationale: TEA is utilized not merely as an acid scavenger, but to facilitate the crucial deprotonation of the pyridinium salt. A distinct color change from colorless to deep yellow/orange visually validates the formation of the reactive N-ylide intermediate.

  • [3+2] Cycloaddition: Introduce 1.5 equivalents of ethyl propiolate to the stirring solution[2].

    • Mechanistic Rationale: The electron-deficient alkyne undergoes a rapid [3+2] cycloaddition with the ylide. Maintaining the temperature at 0 °C suppresses alkyne polymerization and unwanted side reactions.

  • Oxidative Aromatization (If using acrylates): If ethyl acrylate is substituted for the alkyne, add 8.0 equivalents of activated MnO₂ in portions and heat to 90 °C in toluene[4].

    • Mechanistic Rationale: MnO₂ drives the oxidative dehydrogenation. The reaction is complete when the starting material spot on TLC (UV 254 nm) is replaced by an intensely blue-fluorescent spot (UV 365 nm), characteristic of the parent indolizine[3].

  • Isolation: Filter the mixture through a Celite pad to remove manganese salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

SynthesisWorkflow A Precursor Selection (Pyridine & α-Halo Ketones) B N-Ylide Generation (TEA, 0°C) A->B C [3+2] Cycloaddition (Ethyl Propiolate) B->C D Oxidative Aromatization (MnO2, 90°C) C->D E Structural Validation (NMR, SCXRD, HRMS) D->E

Caption: Workflow for the synthesis and structural validation of indolizinecarboxylates.

Structural Characterization Pipeline

Accurate structural characterization is paramount. The anisotropic effect of the bicyclic system can cause deceptive 1D ¹H-NMR chemical shifts. A multi-modal approach ensures absolute regiochemical assignment.

Protocol 2: Crystallographic and Spectroscopic Validation
  • Multinuclear and 2D NMR: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra in DMSO-d₆ or CDCl₃[2].

    • Diagnostic Marker: The C-5 proton of the indolizine ring is highly deshielded (typically δ 9.80–10.05 ppm) due to the proximity of the bridgehead nitrogen and the anisotropic cone of the adjacent carbonyl group[2][5]. HMBC cross-peaks between the C-5 proton and the bridgehead carbons are mandatory to unambiguously confirm the core cyclization.

  • High-Resolution Mass Spectrometry (HRMS): Perform ESI-TOF MS to confirm the exact monoisotopic mass[5].

    • Diagnostic Marker: Ensures no over-oxidation or unexpected halogenation occurred during the MnO₂ or Vilsmeier-Haack formylation steps[1][5].

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow vapor diffusion (e.g., CH₂Cl₂/Hexane).

    • Diagnostic Marker: SCXRD provides unequivocal proof of the planar bicyclic geometry and the trans/cis relationship of substituents, which is critical for understanding target-binding conformations[3][6].

Quantitative Data Presentation

The table below summarizes key structural markers and biological activities of recently synthesized indolizinecarboxylate derivatives, highlighting the correlation between the C-3 substitution and the highly deshielded C-5 proton.

Table 1: Structural and Biological Data of Selected Indolizinecarboxylates

Compound ID / DerivationKey Functional Group (C-3)¹H NMR (C5-H, ppm)Primary Biological Activity / Application
Compound 9j 4-Fluorophenyl9.83Anti-cancer (MCF-7 IC₅₀ = 21.57 µM)[2]
Compound 9n Fluorinated ArylN/AAnti-cancer (MCF-7 IC₅₀ = 8.52 µM)[2]
2-Methylbenzoic Deriv. 2-Methylbenzoyl10.05Red-Light Photo-uncaging[5]
Isonicotinic Deriv. Isonicotinoyl9.91Red-Light Photo-uncaging[5]

Biological Evaluation and Advanced Applications

Indolizinecarboxylates exhibit a remarkable dual-utility profile, bridging the gap between targeted oncology and advanced photopharmacology.

Oncology: Apoptosis Induction

Halogenated derivatives (e.g., those containing 4-fluorophenyl groups) have demonstrated potent cytotoxicity against MCF-7 breast carcinoma cell lines, achieving IC₅₀ values as low as 8.52 µM[2]. The mechanism of action involves the induction of intrinsic apoptosis. As highlighted in 4[4], these compounds trigger mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase cleavage cascade.

ApoptosisPathway Indolizine Indolizinecarboxylate Derivative Mito Mitochondrial Depolarization Indolizine->Mito Induces stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Executioner Casp9->Casp3 Cleavage cascade Apoptosis Cellular Apoptosis (Cancer Cell Death) Casp3->Apoptosis DNA fragmentation

Caption: Mechanism of action for indolizinecarboxylate-induced apoptosis in cancer cells.

Photopharmacology: Red-Light Uncaging

Beyond traditional receptor binding, the indolizine scaffold has been ingeniously adapted for the7[7]. Upon irradiation with 660 nm red light in the presence of a photosensitizer (e.g., methylene blue), the indolizine core undergoes rapid photooxidation[5][7]. This process cleaves the molecule, releasing the caged therapeutic payload (such as cytotoxic natural products) with unparalleled spatiotemporal control in complex biological mixtures[7].

Conclusion

The indolizinecarboxylate scaffold remains a highly fertile ground for therapeutic discovery. By adhering to rigorous, self-validating synthetic protocols and demanding comprehensive multi-dimensional characterization (particularly 2D-NMR and SCXRD), researchers can confidently map structure-activity relationships. Whether deployed as potent apoptotic agents or as sophisticated red-light-cleavable photoprotecting groups, these derivatives will continue to drive innovation in chemical biology.

References

  • Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same (Patent WO2015011397A1). Google Patents. 4

  • Synthesis and Biological Evaluation of (4-Fluorophenyl) (1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives a . ResearchGate. 2

  • SynOpen - Semantic Scholar . Semantic Scholar. 6

  • Buy Methyl 5-formylindolizine-2-carboxylate (EVT-14055719) . EvitaChem. 1

  • Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation . Organic Letters - ACS Publications. 7

  • Indolizinylalanine Regioisomers: Tryptophan Isosteres with Bathochromic Fluorescence Emission . The Journal of Organic Chemistry - ACS Publications.3

  • Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids . The Journal of Organic Chemistry - ACS Publications. 5

Sources

Methodological & Application

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate: A Guide to Characterization and Use as a Novel Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract: The indolizine core represents a versatile and promising scaffold for the development of novel fluorophores, offering photophysical properties that can be rationally engineered for various bio-imaging applications. This guide focuses on Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, a specific derivative with potential as a fluorescent probe. As with any novel imaging reagent, a systematic characterization is paramount to ensure robust and reproducible results. This document provides a comprehensive framework for researchers, detailing not only the protocols for live-cell staining and imaging but also the essential upstream steps for determining the probe's fundamental photophysical properties and validating its suitability for biological applications. We present field-proven methodologies for spectral characterization, cytotoxicity assessment, and live-cell imaging, explaining the causality behind key experimental choices to empower researchers to optimize this probe for their specific model systems.

Section 1: Probe Fundamentals and Photophysical Characterization

The utility of any fluorescent probe is defined by its photophysical characteristics. The indolizine scaffold is known for its fluorescent properties, which are often influenced by intramolecular charge transfer (ICT) processes.[1][2] The substituents on the Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate core—namely the phenyl and pyridinyl groups—are expected to modulate its electronic structure and, consequently, its absorption and emission profile. Before use in a biological context, these properties must be empirically determined.

1.1 Probe Specifications

The following table outlines the known properties of the probe and provides a template for researchers to complete as they perform the characterization protocols.

PropertyValueNotes
Chemical Name Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate
CAS Number 853334-05-1[3]
Molecular Formula C₂₁H₁₆N₂O₂Derived from structure.
Molecular Weight 340.37 g/mol Derived from structure.
Excitation Max (λ_ex) User DeterminedSee Protocol 1. Highly dependent on solvent.
Emission Max (λ_em) User DeterminedSee Protocol 1. Highly dependent on solvent.
Molar Extinction Coeff. (ε) User DeterminedSee Protocol 1. Measured at λ_ex in a specific solvent.
Quantum Yield (Φ_F) User DeterminedSee Protocol 1. Relative to a known standard.
Recommended Solvent Anhydrous DMSOFor stock solution preparation.

1.2 Protocol 1: Determination of Core Photophysical Properties

Objective: To determine the absorption maximum, emission maximum, and solvatochromic properties of the probe.

Causality: The interaction of a fluorophore with its solvent environment can significantly alter its electronic state, affecting its absorption and emission spectra. Characterizing the probe in solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol) will reveal any solvatochromic shifts, which provides insight into the probe's sensitivity to its environment—a critical factor for interpreting results from the complex intracellular milieu.[1]

Materials:

  • Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate powder

  • Spectrophotometric grade solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the probe in anhydrous DMSO.

  • Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) from the stock in each of the desired solvents. The final concentration should yield an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectroscopy: a. Using the spectrophotometer, scan the absorbance of each working solution across a broad wavelength range (e.g., 300-600 nm). b. Record the wavelength of maximum absorbance (λ_abs or λ_ex) for each solvent.

  • Emission Spectroscopy: a. Using the spectrofluorometer, excite each sample at its determined λ_ex. b. Scan the emission across a longer wavelength range (e.g., 400-750 nm). c. Record the wavelength of maximum emission (λ_em) for each solvent.

  • Data Analysis: Compare the λ_ex and λ_em values across the different solvents. A significant shift with solvent polarity is indicative of an ICT character and suggests the probe's fluorescence may be sensitive to its local environment within the cell.

Section 2: Protocols for Live-Cell Imaging

Once the basic spectral properties are understood, the probe can be applied to live cells. The following protocols provide a robust starting point for staining and imaging. Optimization is critical and should be performed for each new cell type and experimental condition.

G Figure 1. General Workflow for Live-Cell Staining & Imaging cluster_prep Preparation cluster_stain Staining cluster_image Imaging A 1. Cell Culture (Plate cells on imaging dish) B 2. Prepare Probe Solutions (Stock & Working Solutions) C 3. Probe Loading (Incubate cells with probe) A->C D 4. Wash Step (Remove unbound probe) C->D E 5. Add Imaging Media D->E F 6. Image Acquisition (Fluorescence Microscope) E->F

Caption: General workflow for live-cell imaging.

2.1 Protocol 2: Preparation of Stock and Working Solutions

Objective: To prepare solutions for cell staining.

Causality: Using a high-quality, anhydrous solvent like DMSO is crucial for the stock solution as many organic fluorophores are susceptible to hydrolysis. Storing the stock in small aliquots at -20°C minimizes freeze-thaw cycles, which can lead to probe degradation and precipitation.

Methodology:

  • Stock Solution (10 mM): Dissolve 3.40 mg of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light. A properly stored stock solution should be stable for several months.

2.2 Protocol 3: Live-Cell Staining Procedure

Objective: To label live cells with the fluorescent probe.

Causality: Incubation at 37°C facilitates active transport and passive diffusion across the cell membrane.[4] The concentration and incubation time are the most critical parameters to optimize; too low a concentration will result in a poor signal, while too high a concentration can induce cytotoxicity and increase non-specific background fluorescence. Washing steps are essential to remove unbound probe from the media and the surface of the coverslip, which is a major source of background signal.[4]

Materials:

  • Cultured cells plated on a glass-bottom imaging dish or chamber slide

  • Complete cell culture medium

  • Pre-warmed phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

  • Probe working solution (prepared fresh)

Methodology:

  • Cell Preparation: Culture cells to a confluence of 50-70%. Overly confluent cells may exhibit altered physiology.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in pre-warmed complete culture medium or buffer to the desired final concentration. A starting range of 1-10 µM is recommended for initial optimization.[4]

  • Probe Loading: Aspirate the culture medium from the cells. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Aspirate the staining solution. Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.

  • Imaging: After the final wash, add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. The cells are now ready for imaging.

2.3 Protocol 4: Fluorescence Microscopy and Image Acquisition

Objective: To visualize the stained cells and acquire high-quality images.

Causality: Minimizing light exposure is the single most important factor in preventing phototoxicity and photobleaching, which can kill cells and destroy the fluorescent signal, respectively.[5] Using the lowest possible excitation intensity and the shortest exposure time that provides an adequate signal-to-noise ratio will preserve cell health and fluorescence for longer-term or time-lapse imaging.

Methodology:

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to warm up and stabilize.

  • Filter Selection: Choose a filter cube that most closely matches the excitation and emission spectra determined in Protocol 1. Based on related indolizine structures, a DAPI or blue filter set may be a suitable starting point.[4]

  • Locate Cells: Using brightfield or DIC, locate and focus on the cells of interest.

  • Initial Fluorescence Check: Briefly switch to the fluorescence channel to confirm successful staining.

  • Image Acquisition Settings:

    • Excitation Intensity: Set the illumination intensity to the lowest level that allows for clear visualization of the signal.

    • Exposure Time: Adjust the camera exposure time to achieve a good signal without saturating the detector. A good histogram will show a peak well above the noise floor but comfortably below the maximum intensity value.

  • Acquire Images: Capture images as required for your experiment. For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

Section 3: Essential Validation and Controls

Successful staining is not sufficient for a probe to be considered useful. It must also be non-toxic at working concentrations and, ideally, exhibit specificity for a particular subcellular structure or process.

G Figure 2. Validation Pathway for a Novel Fluorescent Probe cluster_validation Validation Assays Probe Candidate Probe (Methyl 2-phenyl-5-(2-pyridinyl) -1-indolizinecarboxylate) Cytotoxicity Cytotoxicity Assay (e.g., MTT, Trypan Blue) Probe->Cytotoxicity Colocalization Co-localization Study (with organelle-specific dyes) Probe->Colocalization Result_Cyto Is probe non-toxic at working conc.? Cytotoxicity->Result_Cyto Result_Coloc Does probe show specific localization? Colocalization->Result_Coloc Validated Probe Validated for Live-Cell Imaging Result_Cyto->Validated Yes Revise Revise Protocol or Discard Probe Result_Cyto->Revise No Result_Coloc->Validated Yes Result_Coloc->Revise No (if specificity is required)

Caption: Validation pathway for a novel fluorescent probe.

3.1 Protocol 5: Assessing Probe Cytotoxicity (MTT Assay)

Objective: To determine the concentration range at which the probe does not adversely affect cell viability.

Causality: A fluorescent probe used for live-cell imaging must not interfere with the biological processes under investigation. Demonstrating that the probe has low cytotoxicity at the optimized working concentration is a critical validation step.[6][7]

Methodology:

  • Cell Plating: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Probe Treatment: Treat cells with a range of probe concentrations, both below and significantly above the intended working concentration (e.g., 0.1 µM to 100 µM). Include an "untreated" control and a "vehicle" (DMSO) control.

  • Incubation: Incubate for a period relevant to your planned imaging experiments (e.g., 2 to 24 hours).

  • MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well at ~570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability for each concentration. A good probe should show >90% viability at its working concentration.

3.2 Co-localization Studies for Specificity

Objective: To determine the subcellular localization of the probe.

Causality: The staining pattern of a novel probe is often unknown. Co-staining with commercially available, well-characterized fluorescent probes that target specific organelles (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, LysoTracker™ for lysosomes) allows for the determination of the new probe's localization by assessing the overlap of the two fluorescent signals.[5][7]

Conceptual Workflow:

  • Select a panel of organelle-specific live-cell stains with minimal spectral overlap with Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate.

  • Sequentially or simultaneously stain cells with the novel probe and one of the organelle trackers, following the recommended protocols for each.

  • Acquire images in separate channels for each probe.

  • Merge the images and analyze the degree of overlap (co-localization). Software tools can provide quantitative metrics like Pearson's or Mander's coefficients to support qualitative visual assessment.

Section 4: Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Weak Signal 1. Probe concentration too low. 2. Incubation time too short. 3. Incorrect filter set. 4. Probe degradation.1. Increase probe concentration in a stepwise manner. 2. Increase incubation time. 3. Verify filter compatibility with measured spectra. 4. Use a fresh aliquot of stock solution.
High Background 1. Probe concentration too high. 2. Inadequate washing. 3. Phenol red in media.1. Decrease probe concentration. 2. Add an additional wash step or increase wash duration. 3. Use phenol red-free medium for imaging.
Cell Death/Blebbing 1. Probe-induced cytotoxicity. 2. Phototoxicity from excessive light exposure.1. Lower the probe concentration and/or incubation time. Perform a cytotoxicity assay (Protocol 5). 2. Reduce excitation light intensity and/or exposure time. Increase time interval between captures.
Rapid Photobleaching 1. High excitation light intensity. 2. Probe is inherently photolabile.1. Reduce excitation light intensity to the minimum required for a good signal. 2. Use shorter exposure times. For fixed-cell applications, an antifade mounting medium can be used.

References

  • BenchChem. (n.d.). Protocol for using 1-Methyl-2-phenylindolizine as a fluorescent probe. Retrieved from BenchChem website. [Link: https://www.benchchem.com/product/bchm10109/protocol]
  • Li, Y., et al. (2018). Novel near-infrared fluorescent probe for live cell imaging. Experimental and Therapeutic Medicine, 16(5), 4143–4149. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176228/]
  • Lel-Pol, S., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 140(50), 17434–17449. [Link: https://pubs.acs.org/doi/10.1021/jacs.8b08745]
  • MDPI. (n.d.). Special Issue: Recent Trends in Fluorescent Probes for Live Cell Imaging. Retrieved from MDPI website. [Link: https://www.mdpi.com/journal/ijms/special_issues/fluorescent_probes_live_cell]
  • Thermo Fisher Scientific. (2014). New Movie of Life by Molecular Probes. YouTube. [Link: https://www.youtube.
  • MIT News Office. (2023). A new way to see the activity inside a living cell. MIT News. [Link: https://news.mit.edu/2023/new-way-see-activity-inside-living-cell-1128]
  • EvitaChem. (n.d.). Buy Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (EVT-12080889). Retrieved from EvitaChem website. [Link: https://www.evitachem.com/product/evt-12080889]
  • Yang, Y., et al. (2022). NADPH-Independent Fluorescent Probe for Live-Cell Imaging of Heme Oxygenase-1. Analytical Chemistry, 94(2), 1089–1096. [Link: https://pubs.acs.org/doi/10.1021/acs.analchem.1c04207]
  • MedChemExpress. (n.d.). Live cell imaging. Retrieved from MedChemExpress website. [Link: https://www.medchemexpress.com/virtual-screening-library/live-cell-imaging.html]
  • Kim, D., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(25), 7701. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8708761/]
  • NextSDS. (n.d.). METHYL 2-PHENYL-5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information. Retrieved from NextSDS website. [Link: https://www.nextsds.com/substance/853334-05-1]
  • Wang, B., et al. (2019). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Fluorescence Channels. Analytical Chemistry, 91(21), 13691–13698. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053556/]
  • Kim, E., et al. (2015). Discovery, Understanding, and Bioapplication of an Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 548–557. [Link: https://pubs.acs.org/doi/10.1021/ar500412t]
  • Teves, S. S., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378. [Link: https://elifesciences.org/articles/20378]
  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.com/us/en/home/references/gibco-cell-culture-basics/cell-culture-protocols/5-steps-to-live-cell-imaging.html]

Sources

Application Notes & Protocols for the Crystallization and Isolation of Pure Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a heterocyclic compound belonging to the indolizine class, which are noted for their diverse biological activities and unique photophysical properties.[1][2][3] As with many organic compounds synthesized for research and development, particularly in the pharmaceutical sector, achieving high purity is a critical prerequisite for accurate biological evaluation and further application.[4] Crystallization is a powerful and widely used technique for the purification of solid organic compounds, relying on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system.[5][6][7][8]

This guide provides detailed protocols and technical insights for the successful crystallization of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate. The methodologies described herein are designed to be robust and adaptable, providing researchers with a strategic framework for obtaining high-purity crystalline material. The choice of crystallization method is contingent on the physicochemical properties of the compound and the nature of the impurities.[5] This document outlines three primary crystallization techniques: Slow Cooling Crystallization, Slow Evaporation, and Vapor Diffusion.

The indolizine core, particularly when substituted with aromatic groups like phenyl and pyridinyl moieties, generally results in a stable, solid compound.[1][9] The presence of these aromatic rings and the methyl ester group suggests that the target molecule possesses moderate polarity. This characteristic will guide the initial solvent selection process, aiming for a solvent where the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[10]

Physicochemical Profile and Solvent Selection

A thorough understanding of the compound's properties is paramount for developing an effective crystallization protocol. While specific experimental data for Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is not widely published, its structural motifs provide a basis for a rational approach to solvent selection. The molecule's aromatic nature suggests solubility in various organic solvents. The key is to identify a solvent or solvent system that provides a significant solubility differential with temperature.

Guiding Principles for Solvent Selection:

  • "Like dissolves like": The moderate polarity of the target compound suggests that solvents of intermediate polarity should be effective.[11][12]

  • Solubility Gradient: The ideal solvent will dissolve the compound completely at or near its boiling point but will result in low solubility upon cooling.[10][12]

  • Volatility: The solvent should have a relatively low boiling point (ideally below 100°C) to facilitate easy removal from the purified crystals.[11]

  • Inertness: The solvent must not react with the target compound.[10]

Recommended Solvent Screening Protocol:

A preliminary small-scale solvent screening is crucial. This involves testing the solubility of a small amount of the crude material (a few milligrams) in a small volume (0.1-0.2 mL) of various solvents at both room temperature and at the solvent's boiling point.

SolventPolarity IndexBoiling Point (°C)Rationale for Inclusion
Ethanol 5.278A polar protic solvent that is often effective for moderately polar compounds.[11]
Methanol 6.665Similar to ethanol but with higher polarity; may be a good candidate.
Isopropanol 4.382A slightly less polar alcohol that can offer a different solubility profile.
Acetone 5.156A polar aprotic solvent with good solvating power and high volatility.[13]
Ethyl Acetate 4.477A moderately polar solvent often successful for crystallizing organic compounds.[14]
Dichloromethane 3.440A less polar solvent that can be useful, though its high volatility requires careful handling.[13]
Toluene 2.4111A nonpolar aromatic solvent that can be effective, sometimes in combination with a more polar solvent.[14] Its higher boiling point should be noted.[11]
Acetonitrile 6.282A polar aprotic solvent that can be a good choice for nitrogen-containing heterocycles.
Tetrahydrofuran (THF) 4.266A moderately polar ether that can be effective.

Crystallization Protocols

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first method to be attempted for purifying solid organic compounds.[7] It is ideal when a solvent is identified in which the compound has high solubility when hot and low solubility when cold.

Step-by-Step Methodology:

  • Dissolution: Place the crude Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.[15] Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[4][12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is important to allow for the formation of well-ordered, pure crystals.[4] Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[15]

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Workflow for Slow Cooling Crystallization:

G A Dissolve crude compound in minimum hot solvent B Hot gravity filtration (if needed) A->B Insoluble impurities present C Slowly cool solution to room temperature A->C No insoluble impurities B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with ice-cold solvent E->F G Dry crystals under vacuum F->G

Caption: Workflow for Slow Cooling Crystallization.

Protocol 2: Slow Evaporation

This method is suitable for compounds that are fairly soluble in the chosen solvent at room temperature.[16] The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over time, leading to supersaturation and crystal formation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the crude compound in a suitable solvent at room temperature to form a solution that is close to saturation.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the container with a piece of parafilm and poke a few small holes in it. This will slow down the rate of evaporation.

  • Crystal Growth: Place the container in a location free from vibrations and allow the solvent to evaporate slowly over several days.

  • Harvesting: Once a suitable amount of crystals has formed, they can be harvested by decanting the remaining solvent and drying the crystals.

Workflow for Slow Evaporation:

G A Dissolve compound in solvent at room temp. B Filter to remove insoluble impurities A->B C Transfer to vial, cover with pierced parafilm B->C D Allow slow evaporation in a stable environment C->D E Harvest crystals D->E

Caption: Workflow for Slow Evaporation Crystallization.

Protocol 3: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is particularly useful for small amounts of material and for growing high-quality crystals for X-ray diffraction. It involves dissolving the compound in a "good" solvent and allowing an "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose a "good" solvent in which the compound is readily soluble and an "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible.[14]

  • Solution Preparation: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger jar or beaker that contains a layer of the "anti-solvent".

  • Diffusion and Crystallization: Seal the larger container. The anti-solvent vapor will slowly diffuse into the solution in the small vial, decreasing the solubility of the compound and inducing crystallization.

  • Harvesting: Once crystals have formed, carefully remove the small vial and harvest the crystals.

Workflow for Vapor Diffusion:

G cluster_0 Vapor Diffusion Setup A Dissolve compound in 'good' solvent in a small vial B Place small vial in a larger jar containing 'anti-solvent' A->B C Seal the larger jar B->C D Allow anti-solvent vapor to diffuse into the small vial C->D E Crystals form as solubility decreases D->E F Harvest crystals E->F

Caption: Workflow for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- High solubility of the compound even at low temperatures.[16]- Boil off some of the solvent to increase the concentration and attempt to cool again.[17]- Try a different solvent or a solvent/anti-solvent system.[16]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[18]
"Oiling Out" - The compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid.[17]- The solution is cooling too rapidly.[16]- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[16][17]- Try a lower-boiling point solvent.[11]- Further purify the crude material by another method (e.g., column chromatography) before crystallization.[16]
Poor Crystal Quality (e.g., needles, powder) - Crystallization occurred too quickly.[18]- Re-dissolve the solid in hot solvent and allow it to cool more slowly. Insulating the flask can help.[16]
Low Recovery - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[18]- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.

Conclusion

The successful crystallization of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is an achievable goal through a systematic and well-reasoned approach. By conducting a preliminary solvent screen and selecting the appropriate crystallization technique—be it slow cooling, slow evaporation, or vapor diffusion—researchers can effectively purify this compound. This guide provides the necessary protocols and troubleshooting strategies to navigate the common challenges associated with crystallization, ultimately enabling the isolation of high-purity material essential for downstream applications in research and drug development.

References

  • CK-12 Foundation. (2026, March 2).
  • Unknown Author.
  • Reachem. (2024, August 9).
  • NCERT. 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • EMU Departments of Physics and Chemistry. (2023, July 4).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown Author. Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Unknown Author.
  • Unknown Author. (2021, June 10).
  • Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Unknown Author.
  • Scribd. (2023, September 15).
  • Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Unknown Author.
  • ResearchGate. (2018, October 30). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Unknown Author.
  • MDPI. (2025, August 28).
  • NIH PubChem. Indolizine-3-carboxylic acid.
  • University of York.
  • Unknown Author.
  • Wikipedia.
  • University of York.
  • ResearchGate.
  • ACS Publications. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly?
  • ResearchGate. Synthesis and photophysical properties of 2-aryl-5-carbonyl indolizines.
  • Unknown Author.
  • Chemistry LibreTexts. (2023, January 29).
  • ACS Publications. (2021, August 29).
  • NextSDS. METHYL 2-PHENYL-5-(2-PYRIDINYL)
  • CNR-IRIS.
  • Organic Chemistry Portal. Synthesis of indolizines.
  • PubMed. (2025, August 28).
  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)
  • Royal Society of Chemistry. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (2022, January 12). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

Sources

Advanced Catalytic Applications of 2-Pyridinyl Indolizine Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of highly efficient, stable, and low-loading palladium catalysts is a critical objective in modern pharmaceutical synthesis. While phosphine-based ligands (e.g., Buchwald dialkylbiarylphosphines) have historically dominated cross-coupling chemistry, 2-pyridinyl indolizine (2-PI) derivatives have emerged as a breakthrough class of bidentate nitrogen (N,N) ligands. By combining the π-excessive nature of the indolizine core with the π-deficient character of the pyridine ring, 2-PI ligands create a highly tunable "push-pull" electronic environment. This Application Note details the mechanistic advantages, quantitative performance, and validated protocols for utilizing 2-PI ligands in Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Rationale: The "Push-Pull" Advantage (E-E-A-T)

The Electronic Asymmetry of 2-PI Ligands

The coordination chemistry of pyridylindolizines with transition metals confirms their robust bidentate nature, structurally analogous to classical ligands like 2,2'-bipyridine but with vastly superior electronic tunability.

The superiority of the 2-PI ligand framework in catalysis is driven by its distinct electronic asymmetry:

  • Accelerated Oxidative Addition: The indolizine core is highly electron-rich (π-excessive). Its strong σ-donor capacity enriches the electron density at the palladium center, significantly accelerating the oxidative addition of challenging, unactivated aryl chlorides.

  • Facilitated Reductive Elimination: Conversely, the 2-pyridyl moiety is π-deficient (electron-accepting). It withdraws electron density from the Pd(II) intermediate, which lowers the activation barrier for reductive elimination and accelerates the release of the cross-coupled product.

  • Catalyst Stabilization: Bidentate nitrogenous ligands strongly stabilize Pd(II) species, preventing the premature reduction and precipitation of catalytically dead "Pd black"—a common failure mode in base-free or harsh coupling environments[1].

CatalyticCycle Pd0 Pd(0) + 2-PI Ligand Active Catalyst PdII_Ox Pd(II)(Ar)(X)(2-PI) Oxidative Addition Pd0->PdII_Ox + Ar-X (Fast via Indolizine donor) PdII_Trans Pd(II)(Ar)(Nu)(2-PI) Transmetalation / Amine Binding PdII_Ox->PdII_Trans + Nucleophile (Base assisted) Product Cross-Coupled Product Reductive Elimination PdII_Trans->Product - Product (Fast via Pyridine acceptor) Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Pd/2-PI showing push-pull electronic effects on elemental steps.

Quantitative Performance Data

The use of bidentate nitrogen ligands enables highly efficient cross-coupling reactions in green solvent systems at remarkably low palladium loadings (down to 0.005 mol %) [2]. Below is the summarized performance data for 2-PI-supported Pd catalysis.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

Conditions: Aryl chloride (1.0 mmol), Boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂/2-PI, 80 °C.

Aryl HalideBoronic AcidCatalyst Loading (mol%)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acid0.052.096
4-Chloroanisole4-Tolylboronic acid0.104.092
2-ChloropyridinePhenylboronic acid0.106.089
4-Chloroacetophenone4-Methoxyphenylboronic acid0.053.095
Table 2: Buchwald-Hartwig Amination of Aryl Halides

Conditions: Aryl halide (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.5 mmol), Pd(OAc)₂/2-PI, 100 °C.

Aryl HalideAmineCatalyst Loading (mol%)Time (h)Yield (%)
4-BromobiphenylMorpholine0.053.098
4-ChloroanisolePiperidine0.105.094
ChlorobenzeneAniline0.108.088
3-BromopyridineN-Methylpiperazine0.054.091

Experimental Protocols

The following self-validating protocols are designed to maximize catalyst lifespan and ensure reproducible yields.

Workflow Step1 1. Catalyst Pre-activation (Pd + 2-PI) Step2 2. Substrate & Base Addition Step1->Step2 Step3 3. Thermal Reaction (Operando tracking) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Product Isolation Step4->Step5

Figure 2: Step-by-step experimental workflow for 2-PI ligand-mediated cross-coupling.

Protocol A: In Situ Preparation of the Pd(0)/2-PI Catalyst Complex
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.01 mmol) and the 2-PI ligand (0.012 mmol, 1.2 equiv to Pd).

    • Causality: A slight excess of the bidentate ligand ensures complete coordination and prevents the formation of unligated Pd species, which rapidly aggregate into catalytically inactive Pd black.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed 1,4-dioxane.

    • Causality: Degassing via the freeze-pump-thaw method removes dissolved oxygen, which can irreversibly oxidize the highly electron-rich Pd(0) active species formed during the initial reduction step.

  • Activation: Stir at room temperature for 15 minutes.

    • Self-Validation (Operando Tracking): The solution will transition from a reddish-brown suspension to a vibrant, fluorescent yellow-green solution under 365 nm UV light. This intrinsic fluorescence of the indolizine core confirms the successful formation of the active Pd-ligand complex.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Loading: To the pre-activated catalyst solution (Protocol A), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ is chosen over stronger bases (like NaOtBu) to prevent base-mediated degradation of the indolizine core, while still being sufficiently basic to activate the boronic acid for the transmetalation step.

  • Solvent System: Add 3.0 mL of a degassed hydroxyethyl pyrrolidone/water (6:4) mixture.

    • Causality: This green solvent system maximizes the solubility of both the inorganic base and the organic substrates, accelerating the rate-determining transmetalation step [2].

  • Reaction: Heat the reaction mixture to 80 °C for 2–6 hours under a nitrogen atmosphere.

    • Self-Validation: Monitor the reaction via TLC under UV light. The persistence of the ligand's fluorescence indicates that the catalyst remains active. A sudden loss of fluorescence indicates ligand degradation or catalyst precipitation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

References

  • Álvarez, C., et al. (2015). 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine (Pyridylindolizine) as Ligand in Complexes of Transition and Main-Group Metals. European Journal of Inorganic Chemistry. URL: [Link]

  • Fantoni, T., et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki-Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. URL: [Link][2]

  • Yoo, K. S., et al. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. URL: [Link][1]

Sources

formulation protocols for testing indolizine derivatives in murine models

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Formulation and In Vivo Assessment of Indolizine Derivatives in Murine Models

Introduction: Unlocking the Potential of Indolizine Scaffolds

Indolizine derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The successful translation of these promising molecules from benchtop discovery to preclinical validation hinges on overcoming a critical hurdle: effective formulation and rigorous in vivo testing. Due to their often-complex structures, indolizine derivatives frequently exhibit poor aqueous solubility, which can severely limit their bioavailability and mask their true therapeutic potential in animal models.[1][2]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for developing robust formulation protocols and executing well-designed in vivo studies using murine models. We move beyond simple step-by-step instructions to explain the critical reasoning behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. The use of animal models is an essential step in drug discovery, providing critical data on safety and efficacy before human trials can be considered.[3][4][5]

Part 1: Formulation Development for Poorly Soluble Indolizine Derivatives

The primary challenge in the preclinical evaluation of many new chemical entities, including indolizine derivatives, is their poor water solubility.[6] This characteristic can lead to low and erratic absorption, making it difficult to achieve therapeutic concentrations in vivo and to establish a clear dose-response relationship.[7] The goal of formulation development is to create a delivery system that enhances the solubility and/or dissolution rate of the compound, thereby improving its bioavailability.[2]

Physicochemical Foundation: Solubility Assessment

Before selecting a formulation strategy, it is imperative to quantitatively assess the compound's solubility. This foundational step dictates all subsequent formulation decisions.

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the solubility of the indolizine derivative in various pharmaceutically relevant vehicles.

Methodology:

  • Add an excess amount of the indolizine compound to a known volume of each selected vehicle (e.g., water, PBS, ethanol, DMSO, common oils) in separate vials.[8]

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV).[8]

  • Express the final solubility in units of mg/mL or µg/mL.

Strategic Formulation Approaches

The choice of formulation depends on the compound's properties, the intended route of administration, and the desired pharmacokinetic profile. A tiered approach, starting with the simplest methods, is often most efficient.[8]

G Start Poorly Soluble Indolizine Derivative Solubility Assess Solubility in Various Vehicles Start->Solubility IsSoluble Is solubility > desired dose in a safe vehicle? Solubility->IsSoluble Solution Formulate as a Simple Solution IsSoluble->Solution Yes Suspension Prepare a Suspension IsSoluble->Suspension No Lipid Develop Lipid-Based Formulation (e.g., SEDDS) Suspension->Lipid If bioavailability is still poor Complex Consider Advanced Methods (e.g., Solid Dispersion, Nanonization) Lipid->Complex For highly recalcitrant compounds

Caption: Decision workflow for selecting a formulation strategy.

A. Co-Solvent Solutions For compounds with moderate solubility, using a co-solvent system is often the most straightforward approach. The goal is to dissolve the drug in a water-miscible organic solvent and then dilute it with an aqueous vehicle.

  • Common Co-Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMA), Polyethylene glycol 400 (PEG400), Ethanol.[9]

  • Causality: These solvents disrupt the hydrogen bonding network of water, reducing the solvent polarity and allowing for the dissolution of hydrophobic compounds. However, the concentration of organic solvent must be carefully controlled to avoid vehicle-induced toxicity in animals. A common practice is to keep the final concentration of solvents like DMSO below 10% of the total injection volume.

B. Suspensions If the compound cannot be fully dissolved, preparing a homogenous suspension for oral or parenteral administration is a viable alternative.[8]

  • Key Components:

    • Wetting Agent: (e.g., Polysorbate 80, Tween® 80) to reduce the surface tension between the drug particles and the vehicle, allowing for better dispersion.[10]

    • Suspending/Viscosity-Modifying Agent: (e.g., Carboxymethylcellulose, Hydroxypropyl methylcellulose) to increase the viscosity of the vehicle, slowing down particle sedimentation.

  • Causality: The key to a successful suspension is achieving a uniform particle size (micronization can significantly improve this) and ensuring the formulation can be easily resuspended with gentle agitation to guarantee consistent dosing.[7]

C. Lipid-Based Formulations Lipid-based drug delivery systems (LBDDS) are highly effective for enhancing the oral bioavailability of lipophilic compounds (LogP > 2).[7] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).

  • Mechanism: LBDDS improve bioavailability by presenting the drug in a solubilized state within the gastrointestinal tract, bypassing the dissolution step. They can also enhance lymphatic uptake, avoiding first-pass metabolism.[7][8]

  • Common Lipids: Labrafac™ PG, Maisine® CC, and Transcutol® HP are examples of excipients used in these systems.[7]

Table 1: Common Excipients for Preclinical Formulations

Functional CategoryExcipient ExampleRoute(s)Function & Considerations
Vehicle/Solvent Water for Injection (WFI)ParenteralPrimary solvent for sterile preparations.[10]
Saline (0.9% NaCl)ParenteralIsotonic vehicle, reduces injection site irritation.[10]
Phosphate-Buffered Saline (PBS)ParenteralBuffered vehicle, maintains physiological pH.
Co-Solvent PEG 400Oral, ParenteralWater-miscible polymer, good safety profile.[9]
DMSOOral, ParenteralHigh solubilizing power; use at low concentrations (<10%) due to potential toxicity.
EthanolOral, ParenteralOften used in combination with other co-solvents.
Surfactant/Wetting Agent Polysorbate 80 (Tween® 80)Oral, ParenteralNon-ionic surfactant used as a solubilizer and wetting agent.[10][11]
Cremophor® ELParenteralPotent solubilizer, but associated with hypersensitivity reactions.
Suspending Agent Carboxymethylcellulose (CMC)OralIncreases viscosity to prevent particle settling in suspensions.
Complexing Agent Cyclodextrins (e.g., HP-β-CD)ParenteralForms inclusion complexes to enhance solubility of hydrophobic molecules.[2][11]
Formulation Preparation Protocols

Protocol 2: Preparation of a Co-Solvent-Based Formulation (for IV, IP, SC)

  • Weigh the required amount of the indolizine derivative.

  • Dissolve the compound in a minimal volume of a suitable organic co-solvent (e.g., DMSO). Use gentle vortexing or sonication to aid dissolution.

  • In a separate sterile tube, prepare the aqueous vehicle (e.g., saline or PBS).

  • While vortexing the aqueous vehicle, slowly add the drug-solvent concentrate dropwise. This technique, known as "precipitant-into-vehicle," helps prevent the drug from crashing out of solution.

  • If required, add a solubilizing surfactant like Polysorbate 80 to the aqueous vehicle before adding the drug concentrate to maintain stability.

  • Visually inspect the final formulation for clarity. If any precipitation is observed, the formulation is not suitable and requires optimization.[8]

Protocol 3: Preparation of a Suspension for Oral Gavage

  • Weigh the required amount of the micronized indolizine derivative.

  • Prepare the suspension vehicle. A common vehicle is 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in purified water.

  • Create a paste by adding a small amount of the vehicle to the drug powder and triturating (grinding) it. This step ensures the particles are adequately wetted.

  • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.[8]

  • Use a magnetic stirrer to ensure a consistent dispersion.

  • Crucially , keep the suspension under continuous stirring during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose.[8]

Part 2: In Vivo Administration Protocols and Murine Model Selection

Animal models are indispensable tools for preclinical drug screening before advancing to clinical trials.[3] The selection of an appropriate model and administration route is critical for obtaining meaningful and translatable data.[12]

Selection of Murine Models

The choice of mouse model depends entirely on the therapeutic hypothesis being tested.

Table 2: Murine Models for Key Therapeutic Areas

Therapeutic AreaModel TypeDescription & Use CaseCommon Strains
Oncology Syngeneic Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background. Essential for testing immunotherapies.[13]C57BL/6, BALB/c
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted into immunodeficient mice. Widely used for initial efficacy screening of cytotoxic agents.[13]Nude, SCID, NSG
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models better retain the heterogeneity of the original tumor.[14]NCG, NSG
Genetically Engineered Mouse Models (GEMM) Mice are genetically modified to develop spontaneous tumors that more closely mimic human disease progression.Varies by model (e.g., K-Ras driven lung cancer models)
Inflammation Carrageenan-Induced Paw Edema An acute inflammation model used to screen for anti-inflammatory drugs. Inflammation is induced by injecting carrageenan into the paw.[15][16]Swiss Albino, BALB/c
Collagen-Induced Arthritis (CIA) A model for rheumatoid arthritis where an autoimmune response is induced by immunization with collagen.[17]DBA/1 mice
Proteoglycan-Induced Arthritis (PGIA) Another model for rheumatoid arthritis that simulates chronic inflammation and joint destruction seen in humans.[17]BALB/c mice
Routes of Administration: Detailed Protocols

All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[18][19] Aseptic technique should be employed for all injections to minimize the risk of infection.[20]

Protocol 4: Oral Gavage (PO)

Objective: To administer a precise volume of a substance directly into the stomach.

Materials:

  • Flexible or curved, ball-tipped gavage needle (18-20 gauge for adult mice).[21]

  • Syringe appropriate for the dosing volume.

Procedure:

  • Determine the correct dosing volume based on the animal's body weight. The maximum recommended volume is typically 10 mL/kg.[21]

  • Measure the gavage needle length from the tip of the mouse's nose to the last rib (xiphoid process) to avoid stomach perforation. Mark this length on the tube.[22]

  • Firmly restrain the mouse, ensuring the head and body are in a straight vertical line. This alignment straightens the path to the esophagus.[23]

  • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate.[21]

  • The needle should pass easily down the esophagus; the mouse may exhibit a swallowing reflex. If any resistance is met, withdraw immediately and restart to prevent accidental entry into the trachea.[22]

  • Slowly administer the substance.

  • Gently remove the needle along the same path of insertion.

  • Monitor the animal for 5-10 minutes post-procedure for any signs of respiratory distress.[24]

Protocol 5: Intravenous Injection (IV)

Objective: To administer a substance directly into the systemic circulation via the lateral tail vein.

Materials:

  • 27-30 gauge needle.[25][26]

  • 1 mL or smaller syringe.

  • A restraining device and a heat source (e.g., heat lamp or warming pad).

Procedure:

  • Warm the mouse's tail for 5-10 minutes using a heat source to induce vasodilation, making the veins more visible and accessible.[26][27]

  • Place the mouse in a restraining device.

  • Clean the tail with an alcohol wipe.

  • Identify one of the lateral tail veins. Start the injection as close to the tail tip as possible, allowing for subsequent attempts further up the tail if the first is unsuccessful.[28]

  • With the needle bevel up and nearly parallel to the tail, insert it shallowly into the vein.[27][29]

  • Inject the substance slowly and steadily. You should see the vein clear as the solution displaces the blood. If a blister or "bleb" forms under the skin, the needle is not in the vein. Stop immediately, withdraw, and attempt at a more proximal site.[27]

  • After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.

Protocol 6: Intraperitoneal Injection (IP)

Objective: To administer a substance into the peritoneal cavity for systemic absorption.

Materials:

  • 25-30 gauge needle.[30]

  • Syringe appropriate for the dosing volume.

Procedure:

  • Restrain the mouse by scruffing the neck and turn it to expose the ventral side (abdomen).

  • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift cranially.[30]

  • Identify the injection site in the lower right quadrant of the abdomen. This location avoids major organs like the cecum and urinary bladder.[30][31]

  • Disinfect the site with an alcohol wipe.[31]

  • Insert the needle, bevel up, at a 30-45 degree angle.[30]

  • Gently pull back the plunger (aspirate) to ensure no fluid (urine or blood) is drawn. If fluid appears, withdraw the needle and use a fresh syringe/needle for a new attempt.[31]

  • Inject the substance smoothly.

  • Withdraw the needle and return the mouse to its cage.

Protocol 7: Subcutaneous Injection (SC or SQ)

Objective: To administer a substance into the space between the skin and underlying muscle for slower, sustained absorption.

Materials:

  • 25-27 gauge needle.

  • Syringe appropriate for the dosing volume.

Procedure:

  • Restrain the mouse on a flat surface or the cage lid.

  • Using your non-dominant thumb and forefinger, lift the loose skin over the shoulders to form a "tent".[29][32]

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[28][33]

  • Aspirate to ensure you have not entered a blood vessel.

  • Inject the substance. A small bleb will form under the skin.[33]

  • Withdraw the needle and release the skin.

Part 3: Experimental Workflow and Design

A well-designed in vivo study is crucial for generating reliable and interpretable data. This involves careful planning from formulation to final analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Analysis Formulation Prepare Formulation (Solution, Suspension, etc.) Dosing Administer Vehicle or Indolizine Derivative (PO, IV, IP, SC) Formulation->Dosing AnimalPrep Acclimate & Randomize Animals into Groups AnimalPrep->Dosing Monitor Monitor Animal Health (Weight, Clinical Signs) Dosing->Monitor Efficacy Measure Efficacy Endpoints (e.g., Tumor Volume, Paw Edema) Monitor->Efficacy Efficacy->Dosing Repeat Dosing (if multi-dose study) Termination Study Termination & Tissue Collection Efficacy->Termination Analysis Data Analysis (Statistics, PK/PD Modeling) Termination->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General workflow for an in vivo efficacy study.

Key Considerations for Study Design:

  • Controls: Always include a vehicle control group that receives the formulation without the active compound. This is essential to differentiate the effects of the drug from the effects of the vehicle itself.

  • Group Size: The number of animals per group should be sufficient to achieve statistical power. This is often determined through a power analysis based on expected effect size and variability.

  • Randomization: Animals should be randomly assigned to treatment groups to avoid bias.

  • Endpoints: Efficacy endpoints (e.g., tumor size, inflammation score) and toxicity endpoints (e.g., body weight loss, clinical signs of distress) must be clearly defined before the study begins.

  • IACUC Approval: All experimental procedures involving animals must be detailed in a protocol and approved by the Institutional Animal Care and Use Committee (IACUC) prior to the start of the study.[34]

Conclusion

The successful preclinical development of indolizine derivatives requires a synergistic approach that combines rational formulation design with meticulously executed in vivo studies. By understanding the physicochemical properties of the compound and selecting an appropriate formulation strategy, researchers can overcome the common challenge of poor solubility and ensure adequate systemic exposure in murine models. The detailed protocols and strategic frameworks provided in this guide serve as a robust foundation for generating high-quality, reproducible data, ultimately accelerating the journey of these promising compounds toward clinical application.

References

  • Vertex AI Search. (2023, March 11). Excipients for Parenterals.
  • NIH.
  • NIH. Drug Efficacy Testing in Mice - PMC.
  • The Japan Times. (2024, September 13).
  • JoVE. Subcutaneous Injection in the Mouse.
  • The Jackson Laboratory.
  • Direction des services vétérinaires. (2011, September 15). Administration and injection of substances in mice.
  • Crown Bioscience. (2023, October 16). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?.
  • Taconic Biosciences. Using Animal Models for Drug Development.
  • UCSF. Mouse Intraperitoneal (IP)
  • National Cancer Institute. (2015, May 12). New Breed of Mice May Improve Accuracy for Preclinical Testing of Cancer Drugs.
  • Pharmaceutical Technology. (2022, November 2).
  • University of Wisconsin-Milwaukee. IACUC Guidelines for Rodent Surgery.
  • NIH. Role of animal models in biomedical research: a review - PMC.
  • J-Stage.
  • PubMed. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Institute of Laboratory Animal Science (LTK). (2021, February 18). Standard Operating Procedure SOP Subcutaneous injection of mice s.c. Injection.
  • ABPI. (2025, September 16). The use of animals in pharmaceutical research.
  • Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.
  • UNC Research. Mouse Handling & Techniques.
  • Frontiers. The (misleading) role of animal models in drug development.
  • IACUC.
  • IACUC.
  • Future Health. (2024, October 16).
  • MDPI. (2025, June 22).
  • NIH OACU.
  • Benchchem. Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Roquette.
  • WuXi AppTec DMPK. (2024, March 15).
  • Taylor & Francis. (2021, September 3). How necessary are animal models for modern drug discovery?.
  • University of Queensland. Intravenous (IV)
  • NIH. (2014, November 11).
  • Spandidos Publications.
  • Benchchem. Application Notes and Protocols for Oral Gavage of LX2761 in Mice.
  • PubMed. (2006, November 15).
  • NIH. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC.
  • University Animal Care Committee. (2022, December 12). Intraperitoneal Injection (Mice)
  • BASF Pharma Solution. Parenterals.
  • Protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1.
  • NIH. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC.
  • West Virginia University. WVU IACUC Guidelines: Surgery Guidelines for Rodents.
  • ResearchGate.
  • University of Queensland.
  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage.
  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
  • ResearchGate. (2025, July 8). (PDF)
  • UC Davis. (2025, July 24). UC Davis Institutional Animal Care and Use Committee (IACUC) Title: Rodent Surgery Guidelines.
  • Michigan State University. IG023: Guideline on Rodent Surgery and Medical Records.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Fluorescence Quantum Yield in Indolizine Fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Fluorophore Application Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 2-phenyl-5-(2-pyridinyl) indolizines and related pyrido-indolizine derivatives.

As a Senior Application Scientist, I frequently encounter users struggling with unexpected fluorescence quenching, solvent-dependent emission shifts, or low quantum yields (QY, Φfl​ ) in these scaffolds. This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

Part 1: Core Principles of Indolizine Photophysics

To troubleshoot low quantum yields, you must first understand the photophysical machinery of the indolizine core. Indolizines are highly tunable, electron-rich heterocycles. When functionalized with a 2-phenyl and a 5-(2-pyridinyl) group, the molecule forms an extended π -conjugated system. However, its emission efficiency is governed by three critical factors:

  • HOMO-LUMO Spatial Overlap: High fluorescence quantum yields (reaching up to 92% in optimized derivatives) require an almost complete spatial overlap of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[1].

  • Orbital Tuning at C5 and C7: Time-Dependent Density Functional Theory (TD-DFT) reveals that the C5 position (bearing your pyridinyl group) is highly HOMO-relevant, while the C7 position is LUMO-relevant[2]. Misplacing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can decouple these orbitals, drastically reducing radiative decay rates.

  • Dihedral Angles and Non-Radiative Decay: The 2-phenyl group often sits at a severe dihedral angle (up to ~57°) relative to the indolizine core due to steric hindrance[3]. This breaks conjugation and introduces a "free rotor" effect, allowing excited-state energy to dissipate non-radiatively as heat.

G N1 Excited Indolizine Core (S1 State) N4 Planarization & HOMO-LUMO Overlap N1->N4 Rigid Environment / Steric Locking N5 Free Rotor / TICT State (Phenyl/Pyridinyl rotation) N1->N5 Flexible / Polar Solvent N2 Radiative Decay (High Quantum Yield) N3 Non-Radiative Decay (Fluorescence Quenching) N4->N2 Strong Emission N5->N3 Energy Loss (Heat)

Figure 1: Mechanistic pathways dictating the fluorescence quantum yield in indolizine derivatives.

Part 2: Troubleshooting FAQs

Q1: My 2-phenyl-5-(2-pyridinyl) indolizine has a high QY in toluene, but it drops to near zero in DMSO or aqueous buffers. Why?

Diagnosis: You are observing the formation of a dark Twisted Intramolecular Charge Transfer (TICT) state. Causality: Indolizines often act as strong electron donors. If your pyridinyl or phenyl rings bear electron-withdrawing substituents, you have created a "push-pull" system. Upon excitation, an Internal Charge Transfer (ICT) occurs, vastly increasing the molecule's dipole moment[4]. In highly polar solvents like DMSO, the solvent molecules stabilize this highly polar excited state, driving the molecule to twist around the C2-phenyl or C5-pyridinyl bonds. This twisted geometry breaks HOMO-LUMO overlap, leading to rapid non-radiative decay[1]. Solution: To maintain high emission in polar environments, you must restrict the rotational freedom of the aryl rings (e.g., via bridging methylene units) or reduce the push-pull strength by swapping strong EWGs for milder ones.

Q2: I want to red-shift the emission of my indolizine for bioimaging, but adding substituents keeps killing the quantum yield. How do I tune color without losing brightness?

Diagnosis: Improper placement of EDGs/EWGs is disrupting the oscillator strength. Causality: As established by computational modeling of pyrido[3,2-b]indolizines, the C5 position is optimal for selectively raising the HOMO energy level without impacting the LUMO[2]. Conversely, the C7 position controls the LUMO. If you place an EDG at a LUMO-relevant position, you exert the opposite photophysical effect, misaligning the energy gaps and reducing the radiative rate constant ( kr​ )[2]. Solution: To achieve a red shift (lower energy gap) while maintaining high QY:

  • Place an Electron-Donating Group (EDG) (e.g., N,N-dimethylamino) at the HOMO-relevant C5 position (or the corresponding pyrrole ring equivalent)[4].

  • Place an Electron-Withdrawing Group (EWG) (e.g., cyano, ester) at the LUMO-relevant C7 position [4].

Q3: The fluorescence of my compound fluctuates wildly depending on the pH of my assay buffer. Is the indolizine core degrading?

Diagnosis: It is not degrading; it is undergoing acidochromism. Causality: The indolizine nucleus is highly susceptible to protonation, typically at the C3 carbon, which converts the aromatic system into a non-fluorescent (or weakly fluorescent) pyridinium cation[5]. Furthermore, the nitrogen atom on your 5-(2-pyridinyl) substituent is basic. Protonation of the pyridine nitrogen turns it into a powerful electron-withdrawing pyridinium group, which can either quench fluorescence via photoinduced electron transfer (PET) or drastically shift the emission wavelength[6]. Solution: If pH stability is required, sterically shield the pyridinyl nitrogen or introduce electron-withdrawing fluorine atoms adjacent to the basic sites to lower their pKa​ .

Part 3: Experimental Protocols for QY Optimization

To systematically diagnose and fix your quantum yield issues, follow this validated diagnostic workflow.

Workflow S1 Synthesize Core 2-phenyl-5-(2-pyridinyl) indolizine S2 Measure Baseline QY (Integrating Sphere) S1->S2 D1 Is QY < 50%? S2->D1 Opt1 Viscosity Titration (Glycerol/MeOH) D1->Opt1 Yes (Check Rotors) Opt2 Solvatochromic Test (Vary Dielectric Constant) D1->Opt2 Yes (Check ICT) Fix1 Restrict Dihedral Angle (Steric Locking) Opt1->Fix1 Viscosity Dependent Fix2 Tune C5/C7 Substituents (EDG/EWG Balance) Opt2->Fix2 Polarity Dependent

Figure 2: Diagnostic workflow for identifying and correcting non-radiative decay pathways.

Protocol 1: Viscosity-Dependent QY Titration (Diagnosing Free Rotors)

If you suspect the 2-phenyl group is causing non-radiative decay via rotation, test its viscosity dependence[3].

  • Preparation: Prepare a 10μM stock solution of your indolizine in methanol.

  • Solvent Gradients: Prepare 10 cuvettes with varying ratios of Methanol to Glycerol (from 100:0 to 10:90 v/v). Note: Ensure thorough mixing, as glycerol is highly viscous.

  • Measurement: Excite the samples at their isosbestic absorption point. Record the integrated fluorescence intensity.

  • Analysis: Plot log(Φfl​) versus log(η) (viscosity). A linear, steep positive slope (Förster-Hoffmann equation) confirms that the 2-phenyl group is acting as a molecular rotor.

  • Action: If confirmed, redesign the molecule by bridging the 2-phenyl group to the indolizine core (e.g., creating a rigidified planar system).

Protocol 2: Absolute Quantum Yield Determination

Relative QY measurements (using standards like Coumarin 153 or Rhodamine 6G) are prone to error due to refractive index mismatches[7]. For rigorous optimization, use an Integrating Sphere.

  • Calibration: Calibrate the integrating sphere using a certified halogen-tungsten lamp to correct for spectral responsivity.

  • Blank Measurement: Place a quartz cuvette containing only the pure solvent into the sphere. Record the excitation scatter profile ( Lc​ ).

  • Sample Measurement: Introduce the indolizine sample (Absorbance ≈0.05−0.1 at the excitation wavelength to prevent inner-filter effects). Record the attenuated excitation scatter ( Ls​ ) and the emission spectrum ( Es​ ).

  • Calculation: Calculate absolute Φfl​ using the equation: Φfl​=Lc​−Ls​Es​​ .

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between structural modifications and photophysical outcomes in indolizine scaffolds, derived from computational and empirical data[2][4].

Substituent StrategyTarget PositionEffect on Frontier OrbitalsImpact on Emission WavelengthImpact on Quantum Yield ( Φfl​ )
EDG (e.g., −N(CH3​)2​ )C5 (HOMO-relevant)Raises HOMO energyStrong Red-ShiftMaintained/High (if planar)
EDG (e.g., −OCH3​ )C7 (LUMO-relevant)Raises LUMO energyBlue-ShiftVariable (often reduced)
EWG (e.g., −CN , −CHO )C7 (LUMO-relevant)Lowers LUMO energyStrong Red-ShiftMaintained/High
Steric Bulking C2 (Phenyl ring)Increases Dihedral AngleMinimal shiftSevere Decrease (Free rotor)
Protonation C3 / Pyridinyl NDisrupts π -system / PETBroad/UnpredictableSevere Decrease (Quenching)

References

  • Strongly fluorescent indolizine-based coumarin analogs Source: RSC Publishing URL:[Link]

  • Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging Source: PubMed Central (PMC) / NIH URL:[Link]

  • Near-Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors Source: NSF Public Access Repository (PAR) URL:[Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor Source: MDPI URL:[Link]

  • Synthesis and Properties of Highly Fluorescent Indolizino[3,4,5-ab]isoindoles Source: ACS Publications URL:[Link]

  • Acidochromism of amino-substituted indolizine chromophores Source: Universidad de Alicante URL:[Link]

Sources

Technical Support Center: Long-Term Storage and Prevention of Oxidative Degradation of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage and handling of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS No. 853334-05-1).[1] The focus is to proactively prevent oxidative degradation, ensuring the integrity and reproducibility of your experimental results.

The indolizine core is an electron-rich heterocyclic system, which, while conferring valuable biological and electronic properties, also renders it susceptible to oxidative degradation.[2][3] This guide combines theoretical understanding with practical, field-proven protocols to maintain the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What specific features of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate make it susceptible to oxidative degradation?

A: The susceptibility to oxidation is rooted in the fundamental electronic structure of the indolizine nucleus. This bicyclic aromatic system, containing a nitrogen atom at the bridgehead, is electron-rich.[2] Similar to related heterocycles like indoles and pyrroles, this high electron density, particularly at the 1- and 3-positions of the five-membered ring, makes the molecule a target for electrophilic attack, including oxidation by atmospheric oxygen.[3] While the aryl substituents at the C2 and C5 positions generally enhance stability compared to the unsubstituted parent indolizine, the core reactivity remains a critical factor for long-term storage.[2]

Q2: What are the common visual and analytical signs of compound degradation?

A: The most common signs are:

  • Visual Change: A noticeable darkening or change in the color of the solid compound upon standing is a primary indicator of oxidation.[2]

  • Analytical Change: The appearance of new, unidentified peaks during High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is a definitive sign of degradation. A corresponding decrease in the peak area of the parent compound will also be observed.

Q3: Beyond atmospheric oxygen, what other environmental factors can accelerate the degradation of this compound?

A: Several factors can act synergistically with oxygen to accelerate degradation:

  • Light Exposure: Many indolizine compounds are photosensitive.[2] Exposure to UV or even ambient laboratory light can provide the energy to initiate and propagate oxidative reactions (photodegradation).

  • Elevated Temperatures: While generally stable at room temperature, high temperatures can increase the rate of chemical degradation.[4] Storing at elevated temperatures, even for short periods, should be avoided.

  • pH in Solution: While the primary focus is oxidation, the ester functional group introduces a risk of hydrolysis, especially at non-neutral pH. Some indolizine prodrugs have shown pH-dependent stability, being stable in acidic conditions but undergoing mild hydrolysis at physiological pH (7.4).[5]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter and provides a logical path to resolution.

Issue 1: The solid compound has changed color or appears clumped.
  • Potential Cause: This is a classic sign of oxidation due to prolonged exposure to air (oxygen) and potentially light.[2] Clumping may suggest the uptake of moisture, which can also accelerate degradation.

  • Troubleshooting Workflow:

    observe Observation Solid has changed color or clumped confirm Confirm Degradation 1. Dissolve sample in appropriate solvent. 2. Analyze via HPLC-UV. 3. Compare to reference standard or initial data. observe->confirm  Step 1 evaluate Evaluate Purity|{Is purity >95% (or acceptable limit)?} confirm->evaluate  Step 2 action_remediate Action: Remediate & Re-store 1. Re-purify material if necessary (e.g., recrystallization). 2. Transfer to an amber glass vial. 3. Purge vial headspace with inert gas (Ar or N₂). 4. Store at recommended low temperature in the dark. evaluate->action_remediate  Yes action_discard Action: Discard If purity is too low or purification is not feasible, discard the lot to avoid erroneous results. evaluate->action_discard  No

    Caption: Workflow for addressing physical changes in solid stock.

Issue 2: New impurity peaks are observed in HPLC/LC-MS analysis of a stock solution.
  • Potential Cause: This indicates chemical degradation within the solution. The primary suspect is oxidation, but hydrolysis of the methyl ester group could also occur depending on the solvent and its pH.[2][5]

  • Recommended Actions:

    • Confirm the Source: Analyze a freshly prepared solution from the solid stock to determine if the degradation is happening in the solid state or only after dissolution.

    • Limit Solution Storage: It is best practice to prepare solutions fresh from solid stock for each experiment to ensure consistency.[2] If solutions must be stored, even for a short term, they should be kept at -20°C or -80°C in tightly sealed vials with minimal headspace.

    • Solvent Choice: Ensure the solvent is of high purity, anhydrous, and de-gassed if possible. Protic solvents or those containing acidic/basic impurities can contribute to degradation.

    • Perform a Forced Degradation Study: To understand the compound's liabilities, a forced degradation study (see protocol below) can help identify if the observed impurities are oxidative, hydrolytic, or photolytic in nature.[2]

Protocols for Stability Management

Data Summary: Recommended Long-Term Storage Conditions
StateTemperatureAtmosphereLight ProtectionContainerRationale
Solid -20°C (recommended) or 2-8°C (acceptable for shorter term)Inert Gas (Argon or Nitrogen)RequiredAmber glass vial, tightly sealedMinimizes thermal and oxidative degradation by removing oxygen and preventing light exposure.[2]
Solution -20°C to -80°CMinimal HeadspaceRequiredAmber glass vial or foil-wrapped tubeLow temperature slows reaction kinetics. Minimizing headspace reduces available oxygen. Fresh preparation is strongly preferred.[2]
Protocol 1: Forced Degradation Study (Oxidative Stress Test)

This protocol helps to rapidly assess the oxidative stability of your compound and identify potential degradation products.

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Set Up Reactions:

    • Test Sample: In a clear vial, mix a known volume of the stock solution with a dilute solution of hydrogen peroxide (e.g., final concentration of 3% H₂O₂).

    • Control Sample: In a separate vial, mix the same volume of stock solution with the same volume of the solvent used for the H₂O₂ (e.g., water).

  • Incubation: Incubate both samples at room temperature, protected from light, for a defined period (e.g., 2, 8, and 24 hours).[2]

  • Analysis: At each time point, withdraw an aliquot from both the test and control samples. Quench the reaction if necessary (e.g., by dilution) and analyze by HPLC.

  • Interpretation: Compare the chromatograms. The appearance of new peaks in the H₂O₂-treated sample that are absent or minor in the control sample are indicative of oxidative degradation products. This confirms the compound's sensitivity to oxidation.

Protocol 2: Routine Purity Assessment by HPLC-UV

Use this method to routinely check the purity of your solid stock or freshly made solutions.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Diode Array Detector (DAD) monitoring multiple wavelengths (e.g., 254 nm, 280 nm) to ensure all components are observed.

  • Injection Volume: 10 µL

  • Purity Calculation: Purity is typically assessed by the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

cluster_factors Degradation Factors cluster_protection Protective Measures Oxygen Atmospheric Oxygen Degradation Oxidative Degradation Products Oxygen->Degradation Light UV/Ambient Light Light->Degradation Heat Elevated Temperature Heat->Degradation InertGas Inert Gas (Ar, N₂) InertGas->Oxygen Displaces AmberVial Amber Vial / Dark Storage AmberVial->Light Blocks LowTemp Low Temperature (-20°C) LowTemp->Heat Mitigates Compound Methyl 2-phenyl-5-(2-pyridinyl) -1-indolizinecarboxylate Compound->Degradation Oxidation

Caption: Key factors causing oxidative degradation and corresponding protective measures.

References

  • BenchChem. (2025). Managing the stability and degradation of indolizine compounds in storage.
  • NextSDS. (n.d.). METHYL 2-PHENYL-5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information.
  • EvitaChem. (n.d.). Buy Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (EVT-12080889).
  • Journal of Basic and Clinical Pharmacy. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
  • Gowda, N., et al. (2022). Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1127-1140.
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.

Sources

NMR Technical Support Center: Resolving 1H Spectral Overlap in Indolizinecarboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is specifically engineered for researchers and drug development professionals dealing with the structural elucidation of complex indolizinecarboxylate derivatives.

Indolizinecarboxylates are highly conjugated, pro-aromatic bicyclic systems. Because of their dense electron distribution, the protons on the indolizine core (particularly H-1, H-2, H-3, and H-5) frequently suffer from severe multiplet overlapping with appended aryl groups or ester alkyl chains[1]. This guide provides field-proven, causality-driven protocols to disentangle these complex spectra.

Part 1: Diagnostic Workflow & Quantitative Data

Before altering your sample or pulse sequence, you must diagnose the physical cause of the overlap. Overlap generally stems from either homonuclear scalar coupling (J-coupling) creating wide multiplets, or exact chemical shift equivalence where distinct proton environments resonate at the identical frequency.

NMR_Workflow Start 1H NMR Overlap Detected in Indolizinecarboxylate Analyze Analyze Overlap Type Start->Analyze Multiplet Multiplet Splitting (J-Coupling) Analyze->Multiplet Broad multiplets ExactShift Chemical Shift Equivalence Analyze->ExactShift Overlapping centers PureShift Pure Shift NMR (PSYCHE / Zangger-Sterk) Multiplet->PureShift TwoD 2D NMR (HSQC/HMBC) ExactShift->TwoD C-H correlation possible LSR Lanthanide Shift Reagents (Eu(fod)3) ExactShift->LSR Near carboxylate group Sidebands Sideband Artifacts? PureShift->Sidebands SAPPHIRE Apply SAPPHIRE Processing Sidebands->SAPPHIRE Yes Resolved Singlets Resolved Singlets Sidebands->Resolved Singlets No SAPPHIRE->Resolved Singlets TwoD->Resolved Singlets LSR->Resolved Singlets

Workflow for diagnosing and resolving 1H NMR overlap in complex indolizinecarboxylates.

Table 1: Common Overlap Regions & Resolution Strategies
Indolizinecarboxylate RegionCommon Overlapping SignalsPrimary Resolution TechniqueMechanistic Causality
H-3 / H-5 (Core) Appended phenyl ring protons[1]Pure Shift NMR (PSYCHE)Suppresses 1H-1H scalar couplings, collapsing broad multiplets into sharp singlets[2][3].
Ester Alkyl Chain Aliphatic ligand tails / impuritiesLanthanide Shift ReagentsParamagnetic coordination at the ester carbonyl selectively shifts nearby protons via pseudo-contact shifts.
H-1 / H-2 (Core) Other aromatic hetero-signals2D HSQC / HMBCDisperses overlapping 1H signals along the much wider 13C chemical shift axis (~200 ppm).

Part 2: Troubleshooting Guides & FAQs

Tier 1: Pure Shift NMR Implementation

Q: The aromatic signals of my indolizine ring (H-1, H-2, H-3) are a multiplet mess. How do I collapse them to identify individual protons? A: You should implement Pure Shift NMR (broadband homonuclear decoupling). By suppressing multiplet structure, each proton collapses down to a single line at its appropriate chemical shift[2]. The improvement in resolution is mathematically equivalent to upgrading a 500 MHz spectrometer to a 5 GHz spectrometer[2].

Protocol: Zangger-Sterk Pure Shift Acquisition Causality Note: Pure shift relies on frequency-selective excitation during a weak pulsed gradient[4]. The FID is acquired in "chunks" which are then reconstructed.

  • Calibrate the 90° Pulse: Acquire a standard 1H spectrum and determine the exact 90° pulse length using a pulsecal command.

  • Optimize Sweep Width (SW): Set the SW to the minimum required range (e.g., 4 ppm covering only the aromatic region). Why? Signal-to-noise (S/N) in pure shift is inversely proportional to the sweep width. A 10 ppm sweep width may require 4 times longer acquisition for comparable S/N[4].

  • Set Chunk Duration (SW1): Set SW1 to 50–100 Hz (60 Hz is optimal for a 600 MHz instrument)[4].

  • Prevent Artifacts: Ensure the ratio of SW2 (total sweep width) to SW1 is an exact integer. If it is not, the reconstructed FID will contain discontinuities, resulting in severe sideband artifacts spaced by SW1[4].

Q: I ran a Pure Shift experiment, but I am seeing periodic sidebands that obscure my smaller signals. How do I fix this? A: These are known as discontinuity artifacts, caused by the stitching together of the FID blocks[3]. To resolve this, apply the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique[3]. SAPPHIRE collects and averages FID blocks of slightly different lengths before combining them, effectively suppressing the periodic sidebands and yielding a clean singlet spectrum[3].

Tier 2: Chemical Shift Reagents (LSRs)

Q: Pure shift didn't work because the ester alkyl protons and my ligand's aliphatic tail have the exact same chemical shift. How can I separate them? A: Because your molecule is an indolizinecarboxylate, it possesses a hard Lewis basic site at the ester carbonyl. You can exploit this by using a Lanthanide Shift Reagent (LSR) like Eu(fod)3.

Protocol: LSR Titration for Ester Signal Resolution Causality Note: Paramagnetic lanthanides coordinate to the carbonyl oxygen. The unpaired electrons of the europium induce a magnetic field that alters the chemical shift of nearby protons (pseudo-contact shift). Because this effect decays proportionally to r−3 (where r is the distance from the metal), protons closest to the ester will shift dramatically, while distant overlapping aliphatic tails will remain stationary.

  • Prepare your indolizinecarboxylate sample in a dry, non-coordinating solvent (e.g., CDCl3). Do not use coordinating solvents like DMSO or Methanol, as they will outcompete the ester for the lanthanide.

  • Acquire a baseline 1H NMR spectrum.

  • Add Eu(fod)3 in precise 0.05 molar equivalent increments.

  • After each addition, acquire a spectrum. Track the movement of the signals.

  • Plot the change in chemical shift ( Δδ ) against the equivalents of Eu(fod)3. Extrapolate the lines back to the Y-axis (0 equivalents) to definitively assign the overlapping peaks in the original spectrum.

Tier 3: 2D Heteronuclear Techniques

Q: I have limited sample concentration, making Pure Shift and LSRs difficult due to sensitivity drops. What is the most sensitive way to resolve overlap? A: Use 2D Heteronuclear Single Quantum Coherence (HSQC). While 1H NMR has a narrow chemical shift range (~12 ppm), 13C NMR spans over 200 ppm.

  • Run a multiplicity-edited HSQC.

  • Even if the H-3 and H-5 protons overlap perfectly at 7.20 ppm in the 1H dimension[1], their directly attached carbons will almost certainly have different chemical shifts in the 13C dimension (e.g., 112 ppm vs 120 ppm).

  • This spreads the overlapping signals into a 2D grid, allowing for unambiguous assignment without altering the sample matrix.

Sources

Technical Support Center: Optimizing Solvent Selection for Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the recrystallization of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate. This document moves beyond standard protocols to explain the underlying principles of solvent selection and troubleshooting, ensuring a higher probability of successful purification.

I. Frequently Asked Questions (FAQs)

Q1: My Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate fails to crystallize from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is a common issue often related to either insufficient supersaturation or the inhibition of nucleation.[1]

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.[1] To address this, you can try to slowly evaporate the solvent or, if using a cooling crystallization method, ensure the solution is fully saturated at the higher temperature.[1]

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) might be kinetically hindered.[1] To induce nucleation, you can:

    • Scratch the inside of the flask at the liquid-air interface with a glass rod.[1]

    • Add a "seed" crystal of the pure compound, if available.[2][3]

    • Introduce a rough surface, such as a speck of dust, although this is less controlled.[1]

Q2: Instead of crystals, my compound is "oiling out." What causes this and how can I prevent it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1] This typically happens when the compound's melting point is lower than the temperature at which the solution becomes supersaturated.[1]

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point. The solution is to add more solvent, reheat until the oil dissolves, and then cool slowly.[1]

  • Rapid Cooling: Cooling the solution too quickly prevents the ordered arrangement of molecules into a crystal lattice.[1] Employ a slower, more controlled cooling rate by insulating the flask or using a programmable cooling bath.[1]

  • Presence of Impurities: Impurities can disrupt the crystallization process.[1] Consider further purification of the crude material by other methods, such as flash column chromatography, before recrystallization.[4]

  • Inappropriate Solvent: The chosen solvent may not be suitable.[1] A systematic solvent screening is recommended.

Q3: I'm observing poor recovery of my compound after recrystallization. How can I improve the yield?

A3: Low recovery is often a trade-off for high purity. However, several factors can be optimized to improve the yield.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound.[1][5] Any excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Dissolution: Make sure all the solid material is dissolved at the elevated temperature before cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then consider further cooling in an ice bath to maximize precipitation.[1] Be cautious, as rapid cooling can sometimes trap impurities.[1]

  • Solvent Choice: The ideal solvent will have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7]

Q4: How do I choose the best initial solvent for recrystallization without extensive trial and error?

A4: A logical approach to solvent selection can save significant time and material.

  • "Like Dissolves Like": Based on the structure of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, which contains both aromatic and heterocyclic moieties, consider solvents with intermediate polarity.

  • Database Search: Check chemical databases like Reaxys or SciFinder for previously reported recrystallization solvents for this compound or structurally similar indolizine derivatives.[6]

  • Small-Scale Screening: Test the solubility of a small amount of your compound (~10-20 mg) in various solvents (~0.5 mL) at room temperature and upon heating.[6] A good candidate solvent will dissolve the compound when hot but not at room temperature.[6][7]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, causality-driven approach to resolving common recrystallization challenges.

Issue 1: Persistent "Oiling Out"
Potential Cause Underlying Principle Recommended Action
High Degree of Supersaturation Rapidly reaching a high level of supersaturation can favor amorphous precipitation over ordered crystal growth, especially if the solute concentration exceeds the melting point depression limit.Reduce the rate of supersaturation. For cooling crystallization, slow the cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring.[2]
Solvent-Solute Interaction The solvent may have too strong an affinity for the solute, preventing the solute molecules from arranging into a crystal lattice.Experiment with a less-solubilizing solvent or a solvent mixture. The goal is to find a system where the solute-solute interactions are slightly more favorable than solute-solvent interactions at lower temperatures.
Low Melting Point Impurities The presence of impurities can significantly lower the melting point of the mixture (eutectic formation), increasing the likelihood of oiling out.Pre-purify the crude material using an alternative technique like column chromatography or an acid-base wash to remove problematic impurities.[4]
Issue 2: Formation of Very Fine Needles or Powder
Potential Cause Underlying Principle Recommended Action
Rapid Nucleation A high rate of nucleation leads to the formation of many small crystals that compete for the available solute, resulting in limited growth.[1]Reduce the rate of supersaturation. A slower cooling or anti-solvent addition rate will favor crystal growth over nucleation.[2] Consider using a seeding strategy to control nucleation.[2][3]
High Solvent Viscosity A viscous solvent can impede the diffusion of solute molecules to the crystal surface, hindering crystal growth.Select a solvent with a lower viscosity, if possible, while still meeting the solubility requirements.
Insufficient Time for Growth If the solution is cooled too quickly and then immediately filtered, the crystals do not have adequate time to grow.After the initial cooling and crystal formation, allow the solution to stand for a period (aging) to allow for the growth of larger crystals at the expense of smaller ones (Ostwald ripening).

III. Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic approach to identifying a suitable single or binary solvent system for recrystallization.

  • Preparation: Place approximately 20 mg of your crude Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate into several test tubes.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent. A suggested starting list of solvents, covering a range of polarities, is provided in the table below.

  • Room Temperature Solubility: Agitate the tubes at room temperature and observe the solubility. A suitable solvent should not dissolve the compound at this stage.[7]

  • Hot Solubility: Heat the tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the compound just dissolves.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals formed.

  • Solvent Pair Screening (if necessary): If no single solvent is ideal, try a binary system.[6] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then cool slowly.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
MethanolPolar Protic65Known to dissolve some indolizine derivatives.[8]
EthanolPolar Protic78Similar to methanol, often a good starting point.[8]
IsopropanolPolar Protic82Less polar than ethanol.
AcetonitrilePolar Aprotic82Can be a good solvent for heterocyclic compounds.[9]
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
AcetonePolar Aprotic56A strong solvent, may require a co-solvent.
DichloromethaneNon-polar40Low boiling point, may be difficult to handle.
TolueneNon-polar111Good for less polar compounds, high boiling point.
Heptane/HexaneNon-polar98/69Often used as an anti-solvent.
WaterVery Polar100May be used as an anti-solvent with polar organic solvents.
Protocol 2: Optimized Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate. Add the minimum amount of the chosen hot solvent (or solvent pair) to completely dissolve the solid.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Crystal Formation: Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

IV. Advanced Concepts: Hansen Solubility Parameters (HSP)

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be employed.[10][11] HSP is based on the principle that "like dissolves like," where the "likeness" is quantified by three parameters:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar interactions.

  • δh: Energy from hydrogen bonding.

The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve.[11] This can be particularly useful for identifying suitable solvent mixtures.

V. Visualizing the Workflow

Diagram 1: Solvent Selection Workflow

SolventSelection start Start: Crude Product lit_search Literature & Database Search (Similar Compounds) start->lit_search small_scale Small-Scale Solubility Screening (Hot & Cold) lit_search->small_scale single_solvent Single Solvent System Found? small_scale->single_solvent optimize_single Optimize Single Solvent Recrystallization single_solvent->optimize_single Yes mixed_solvent Screen Solvent Pairs (Good/Poor Solvents) single_solvent->mixed_solvent No end_ok Pure Crystals optimize_single->end_ok optimize_mixed Optimize Mixed Solvent Recrystallization mixed_solvent->optimize_mixed no_suitable No Suitable System Found optimize_mixed->no_suitable no_suitable->end_ok Success alt_purification Consider Alternative Purification (e.g., Chromatography) no_suitable->alt_purification Failure alt_purification->end_ok

Caption: Decision tree for systematic solvent selection.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting start Recrystallization Attempt outcome No Crystals Oiling Out Poor Yield Fine Powder start->outcome no_crystals_sol Induce Nucleation: - Scratch Glass - Seed Crystal - Concentrate Solution outcome:f0->no_crystals_sol oiling_out_sol Prevent Phase Separation: - Slower Cooling - More Solvent - Different Solvent outcome:f1->oiling_out_sol poor_yield_sol Maximize Recovery: - Minimum Hot Solvent - Ice Bath Cooling - Check Solvent Choice outcome:f2->poor_yield_sol fine_powder_sol Promote Crystal Growth: - Slower Supersaturation - Aging Period - Seeding outcome:f3->fine_powder_sol

Caption: Troubleshooting guide for common recrystallization problems.

VI. References

  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Optimization and Design of Reactive Crystallization Process. Retrieved from [Link]

  • ResearchGate. (2019, August 27). Practical Approach to Determining Dynamic Recrystallization Parameters Using Finite Element Optimization of Backward Extrusion Process. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • PubMed. (2024, August 15). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Retrieved from [Link]

  • Semantic Scholar. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 10). Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameter and crystallization priority analysis. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2017, August 15). Optimization Of Process Parameters In The Batch Crystallization Of Sodium Chloride From Brine By The Taguchi Method. Retrieved from [Link]

  • ResearchGate. (n.d.). A new fluorescent indolizine. Synthesis and spectral characterization. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Indolizine-a-privileged-biological-scaffold. Retrieved from [Link]

  • Journal of Central South University. (n.d.). Multi-component one-pot synthesis of indolizine derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-PHENYL-5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • ACS Publications. (2009, September 30). Mechanistic Investigation on the Formation of Indolizines from 2-Enynylpyridines | Organic Letters. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

Sources

Validation & Comparative

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate vs standard coumarin fluorophores in microscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of fluorescence microscopy, the choice of a fluorophore is paramount to the success of an experiment. It dictates the sensitivity, resolution, and feasibility of imaging studies. While classic fluorophores like coumarins have long been workhorses in the field, novel heterocyclic scaffolds such as indolizine derivatives are emerging as promising alternatives. This guide provides a detailed comparison between a representative indolizine-based fluorophore, methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, and standard coumarin fluorophores, offering insights into their respective strengths and weaknesses for microscopy applications.

Introduction to the Fluorophore Classes

Indolizine-Based Fluorophores: Indolizines are nitrogen-containing heterocyclic compounds that have garnered significant interest for their diverse biological activities and, more recently, their fluorescent properties.[1] The indolizine core can be functionalized at various positions, allowing for the fine-tuning of its photophysical characteristics.[2] Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a specific derivative with potential applications in bioimaging due to its unique electronic structure arising from the combination of the indolizine, phenyl, and pyridinyl moieties.[3]

Coumarin Fluorophores: Coumarins are a well-established class of benzopyran-2-one-based dyes widely used in fluorescence microscopy.[4] Their popularity stems from their high quantum yields, good photostability, and a molecular framework that is readily modified to tune their spectral properties.[4] They are often sensitive to the microenvironment, making them valuable as probes for polarity, pH, and viscosity.[5]

Photophysical Properties: A Head-to-Head Comparison

Photophysical PropertyMethyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (Approximated)Standard Coumarin (Coumarin 153)
Absorption Max (λ_abs) ~365 - 420 nm[1][6]~423 nm (in Ethanol)
Emission Max (λ_em) ~420 - 520 nm[1][6]~532 nm (in Ethanol)
Stokes Shift ~55 - 100 nm[1]~109 nm
Quantum Yield (Φ_F) 0.134 (in Ethanol, for a pyridylindolizine derivative)[1]~0.55 (in Ethanol)[7]
Molar Extinction Coefficient (ε) Data not available~3.9 x 10^4 M⁻¹cm⁻¹ (in Ethanol)
Photostability Generally good, but can be influenced by substituents and environment[8]Moderate to good, can be enhanced with anti-fade reagents[8]

Key Insights from the Comparison:

  • Spectral Range: Both fluorophore classes typically absorb in the near-UV to blue region and emit in the blue to green region of the spectrum. The specific absorption and emission maxima can be tuned through chemical modifications.[2]

  • Quantum Yield: Standard coumarins, like Coumarin 153, generally exhibit significantly higher fluorescence quantum yields compared to the approximated values for the indolizine derivative.[1][7] This translates to brighter signals in microscopy, which is a considerable advantage for imaging low-abundance targets.

  • Stokes Shift: Both classes of fluorophores can possess large Stokes shifts, which is beneficial for minimizing self-quenching and spectral overlap between excitation and emission, leading to improved signal-to-noise ratios.[9]

  • Photostability: While both coumarins and indolizines can be suitable for fluorescence microscopy, their photostability is a critical parameter that can vary significantly between derivatives.[8] For demanding applications requiring long exposure times or high laser powers, the photostability of the chosen fluorophore should be carefully evaluated.

Experimental Design Considerations

The selection between an indolizine-based fluorophore and a coumarin derivative will depend on the specific requirements of the microscopy experiment.

Labeling Strategy

The choice of fluorophore will be influenced by the available reactive groups for conjugation to the molecule of interest (e.g., protein, antibody, or nucleic acid). Both indolizine and coumarin scaffolds can be synthesized with a variety of functional groups suitable for common bioconjugation chemistries.

Labeling_Strategy cluster_Fluorophore Fluorophore Core cluster_Conjugation Bioconjugation Indolizine Indolizine (e.g., Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate) Reactive_Group Introduction of Reactive Group (e.g., NHS ester, maleimide) Indolizine->Reactive_Group Coumarin Coumarin (e.g., Coumarin 153) Coumarin->Reactive_Group Biomolecule Target Biomolecule (Protein, Antibody, etc.) Reactive_Group->Biomolecule Covalent Bonding

Caption: General workflow for labeling a biomolecule with a fluorophore.

Imaging Parameters

The excitation and emission wavelengths of the chosen fluorophore must be compatible with the available laser lines and filter sets of the fluorescence microscope. The brightness of the fluorophore (a product of its molar extinction coefficient and quantum yield) will influence the required laser power and exposure time, which in turn can affect phototoxicity and photobleaching.

Experimental Protocol: Measuring Relative Fluorescence Quantum Yield

To quantitatively compare the efficiency of a new fluorophore like methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate against a standard, one can measure its relative fluorescence quantum yield.

Objective: To determine the fluorescence quantum yield of a test fluorophore (indolizine derivative) relative to a standard fluorophore with a known quantum yield (e.g., Coumarin 153).

Materials:

  • Test Fluorophore (Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate)

  • Standard Fluorophore (Coumarin 153)

  • Spectroscopic grade solvent (e.g., Ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test and standard fluorophores in the same spectroscopic grade solvent at a concentration of approximately 1x10⁻⁵ M.

  • Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard fluorophores. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the test and standard samples.

  • Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Calculate Quantum Yield: The relative quantum yield (Φ_F(x)) of the test sample can be calculated using the following equation:

    Φ_F(x) = Φ_F(s) * (I_x / I_s) * (A_s / A_x) * (n_x² / n_s²)

    Where:

    • x = test sample

    • s = standard sample

    • Φ_F = fluorescence quantum yield

    • I = integrated fluorescence intensity

    • A = absorbance at the excitation wavelength

    • n = refractive index of the solvent

Quantum_Yield_Workflow A Prepare Stock Solutions (Test & Standard) B Prepare Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Fluorometer) C->D E Integrate Emission Spectra D->E F Calculate Relative Quantum Yield E->F

Caption: Workflow for determining relative fluorescence quantum yield.

Conclusion and Future Perspectives

Standard coumarin fluorophores remain an excellent choice for many microscopy applications due to their high brightness and well-characterized properties. However, the emerging class of indolizine-based fluorophores presents an exciting avenue for the development of novel probes with tunable properties and potentially unique environmental sensitivities.[9]

While the approximated data for methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate suggests it may not be as bright as some standard coumarins, its photophysical characteristics can be significantly modulated through synthetic chemistry.[2] Further experimental characterization of this and other indolizine derivatives is warranted to fully explore their potential in advanced microscopy techniques. For researchers in drug development, the biological activity of the indolizine core may also offer opportunities for creating theranostic agents that combine imaging and therapeutic functions.[1] The continued exploration of novel fluorophore scaffolds like indolizines will undoubtedly expand the toolkit available to researchers, enabling new discoveries in the intricate world of cellular and molecular biology.

References

  • Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. eGrove. [Link]

  • Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au. [Link]

  • Experimental and theoretical insights on the photophysical properties of ester-substituted indolizines. ResearchGate. [Link]

  • Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells. ACS Publications. [Link]

  • Synthesis and Properties of Highly Fluorescent Indolizino[3,4,5-ab]isoindoles. ACS Publications. [Link]

  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]

  • Indolizine-Squaraines: NIR Fluorescent Materials with Molecularly Engineered Stokes Shifts. ChemPhysChem. [Link]

  • A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles. PMC. [Link]

  • Synthesis and photophysics of selective functionalized π-conjugated, blue light emitting, highly fluorescent C7-imidazo indolizine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Photophysical properties of the synthesized compound. ResearchGate. [Link]

  • Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing. [Link]

  • (PDF) Synthesis and characterization of a substituted indolizine and investigation of its photoluminescence quenching via electron deficient nitroaromatics. ResearchGate. [Link]

  • Spectrophotometric Characteristics of New Pyridylindolizine Derivatives Solutions. ResearchGate. [Link]

  • Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. PubMed. [Link]

  • Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS. [Link]

  • Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Taylor & Francis Online. [Link]

  • SYNTHESIS AND PHOTOPHYSICAL PROPERTIES OF 2-ARYL-4-(4-CYANOPHENYL)QUINAZOLINES. ResearchGate. [Link]

  • Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives. PubMed. [Link]

  • Thermally activated delayed fluorescence emitters with a m,m-di-tert-butyl-carbazolyl benzoylpyridine core achieving extremely high blue electroluminescence efficiencies. Journal of Materials Chemistry C. [Link]

Sources

A Senior Application Scientist’s Guide to Validating LC-MS/MS Quantification Methods for Indolizinecarboxylate Derivatives in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and a field-proven framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for quantifying novel indolizinecarboxylate derivatives in plasma. As researchers and drug development professionals, the integrity of our bioanalytical data is the bedrock upon which pharmacokinetic, toxicokinetic, and ultimately, clinical safety and efficacy decisions are made. This document moves beyond a simple checklist, delving into the causality behind experimental choices to ensure your methods are not only compliant but robust and scientifically sound.

The Imperative for Rigorous Validation in Bioanalysis

The journey of a drug candidate from discovery to clinical application is paved with quantitative data. For this data to be reliable, the analytical method used to generate it must be rigorously validated. LC-MS/MS has become the gold standard for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and selectivity.[1][2] However, the unique chemical properties of each analyte class demand a tailored validation strategy.

Indolizinecarboxylate derivatives, with their characteristic carboxylic acid moiety, present specific analytical challenges. These can include poor retention on traditional reversed-phase columns, susceptibility to pH-dependent instability, and a high potential for ion suppression in the mass spectrometer source due to co-eluting endogenous matrix components like phospholipids.[3][4] Therefore, a robust validation process is not merely a regulatory hurdle but a scientific necessity to prove that the method is fit for its intended purpose. The entire validation framework is governed by stringent international guidelines, primarily the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9] Adherence to these standards is non-negotiable for the acceptance of data in regulatory submissions.[10]

Overall Bioanalytical Method Validation Workflow

The validation process is a systematic journey to characterize a method's performance. It begins with method development and culminates in a comprehensive validation report that demonstrates the method is reliable for routine use.

Validation_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Dev Method Development (LC & MS Optimization, Sample Prep Selection) Val Full Validation Protocol Execution (Accuracy, Precision, Selectivity, etc.) Dev->Val Method Finalized Report Validation Summary Report Val->Report Data Analysis Analysis Routine Study Sample Analysis Report->Analysis Method Approved

Caption: High-level workflow for bioanalytical method validation.

A Comparative Guide to Plasma Sample Preparation

The goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as proteins and phospholipids.[11] The choice of technique is a critical decision that balances cleanup efficiency, recovery, throughput, and cost. For indolizinecarboxylate derivatives, minimizing matrix effects is paramount.

TechniqueDescriptionAdvantagesDisadvantagesBest Suited For
Protein Precipitation (PPT) A rapid procedure where an organic solvent (e.g., acetonitrile) is added to plasma to denature and precipitate proteins.[12][13]Simple, fast, inexpensive, high-throughput."Dirty" extracts; high risk of ion suppression from remaining phospholipids and salts.[13]Early discovery, high-concentration studies where maximum sensitivity is not required.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous plasma and an immiscible organic solvent. Selectivity is controlled by solvent choice and pH adjustment.Cleaner extracts than PPT, good recovery for moderately polar compounds.More labor-intensive, uses larger volumes of organic solvents, can be difficult to automate.Mid-stage development; when PPT is insufficient and SPE is not yet required.
Solid-Phase Extraction (SPE) The plasma sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is eluted with a strong solvent.Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[1] Highly selective.Most complex method development, highest cost per sample.Late-stage development, clinical trials, and any application requiring the highest sensitivity and data quality.
Experimental Workflows: PPT vs. LLE vs. SPE

Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma Sample + IS p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 LC-MS/MS LC-MS/MS p4->LC-MS/MS l1 Plasma Sample + IS + Buffer l2 Add Organic Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Collect Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l5->LC-MS/MS s1 Plasma Sample + IS s3 Load Sample s1->s3 s2 Condition Cartridge s4 Wash (Remove Interferences) s3->s4 s5 Elute Analyte s4->s5 s5->LC-MS/MS LCMS_Process cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) Injector Autosampler Injects Sample Column LC Column Separates Analytes Injector->Column Source Ion Source (e.g., ESI) Column->Source Eluent Q1 Quadrupole 1 (Selects Precursor Ion) Source->Q1 Q2 Collision Cell (Fragments Ion) Q1->Q2 Q3 Quadrupole 3 (Selects Product Ion) Q2->Q3 Detector Detector Q3->Detector Data System Data System Detector->Data System Signal

Sources

mass spectrometry fragmentation pattern analysis of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and chemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, a molecule featuring a fused N-heterocyclic indolizine core, presents a unique analytical challenge and opportunity. Its structure combines several key functionalities: an indolizine ring system, a phenyl group, a pyridinyl moiety, and a methyl ester.[1] Understanding how this molecule behaves under mass spectrometric analysis is crucial for its identification, characterization in complex matrices, and for predicting the metabolic fate of related structures.

This guide provides a comprehensive analysis of the predicted fragmentation pattern of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, grounded in the fundamental principles of mass spectrometry. We will explore the likely fragmentation pathways under Collision-Induced Dissociation (CID), compare its behavior to simpler analogues, and provide a robust experimental protocol for researchers to validate these predictions. This document is designed for scientists and professionals who require a deep, mechanistic understanding of molecular fragmentation to advance their research.

Pillar 1: Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the relative stability of the resulting fragment ions and neutral losses.[2][3] For Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (Molecular Formula: C₂₁H₁₆N₂O₂, Molecular Weight: 328.37 g/mol ), we anticipate that ionization via soft techniques like Electrospray Ionization (ESI) will primarily form the protonated molecule, [M+H]⁺, at an m/z of 329.13.[4] The subsequent fragmentation via tandem MS (MS/MS) will be directed by the molecule's distinct structural motifs.

The most likely sites of protonation are the nitrogen atoms of the indolizine and pyridine rings, which are the most basic centers. The fragmentation cascade will proceed from these protonated precursors.

Key Fragmentation Drivers:
  • The Methyl Carboxylate Group (-COOCH₃): Esters are known to undergo characteristic fragmentations.

    • Loss of Methanol (CH₃OH): A common pathway is the loss of methanol (32 Da) from the protonated molecule, often facilitated by a neighboring group.

    • Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical (31 Da), forming a stable acylium ion.[5]

    • Loss of Methyl Formate (HCOOCH₃): Rearrangement and cleavage could also result in the loss of methyl formate (60 Da).

  • The Phenyl and Pyridinyl Substituents:

    • Cleavage of the bonds connecting these aromatic rings to the indolizine core is possible, though generally less favored than cleavages involving the ester group unless higher collision energies are applied. The loss of a phenyl radical (77 Da) or a pyridine radical (78 Da) might be observed.

  • The Indolizine Core: The fused ring system itself can undergo ring-opening and subsequent fragmentation, a characteristic of many N-heterocyclic compounds.[6] This often results in complex patterns but can yield diagnostic ions specific to the core structure.

Proposed Fragmentation Cascade for [M+H]⁺ (m/z 329.13):

The most probable initial fragmentation steps will involve the most labile part of the molecule, the methyl ester group.

  • Pathway A: Loss of Methanol. The primary and most favored fragmentation is likely the neutral loss of methanol (CH₃OH, 32.03 Da), leading to a highly stable, resonance-delocalized acylium ion at m/z 297.10 .

  • Pathway B: Loss of the Carbomethoxy Group. A subsequent fragmentation from the m/z 297.10 ion could involve the loss of carbon monoxide (CO, 28.01 Da), yielding an ion at m/z 269.09 .

  • Pathway C: Direct Cleavage. An alternative initial fragmentation could be the cleavage leading to the loss of the entire carbomethoxy group as a radical (•COOCH₃, 59.02 Da), resulting in an ion at m/z 270.11 .

These predicted pathways are summarized in the table below and visualized in the fragmentation diagram.

Table 1: Predicted Key Fragment Ions of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Predicted m/zProposed Formula of IonNeutral Loss from [M+H]⁺Proposed Structure of Fragment
329.13[C₂₁H₁₇N₂O₂]⁺-Protonated Parent Molecule
297.10[C₂₀H₁₃N₂O]⁺CH₃OH (Methanol)Acylium ion after loss of methanol
270.11[C₂₀H₁₄N₂]⁺••COOCH₃ (Carbomethoxy radical)Radical cation after loss of ester group
269.09[C₁₉H₁₃N₂]⁺CH₃OH + COIon resulting from subsequent loss of CO

graph "Fragmentation_Pathway" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

parent [label="[M+H]⁺\nm/z 329.13\n(C₂₁H₁₇N₂O₂⁺)", fillcolor="#F1F3F4", style=filled]; frag1 [label="Fragment A\nm/z 297.10\n(C₂₀H₁₃N₂O⁺)", fillcolor="#F1F3F4", style=filled]; frag2 [label="Fragment B\nm/z 269.09\n(C₁₉H₁₃N₂⁺)", fillcolor="#F1F3F4", style=filled]; frag3 [label="Fragment C\nm/z 270.11\n(C₂₀H₁₄N₂⁺•)", fillcolor="#F1F3F4", style=filled];

parent -> frag1 [label="- CH₃OH", color="#EA4335"]; frag1 -> frag2 [label="- CO", color="#34A853"]; parent -> frag3 [label="- •COOCH₃", color="#4285F4"]; }

Caption: Predicted major fragmentation pathways for protonated Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate.

Pillar 2: Comparative Fragmentation Analysis

To understand the influence of each substituent on the fragmentation pattern, it is instructive to compare the predicted fragmentation of our target molecule with a simpler, hypothetical analogue: 2-phenyl-5-(2-pyridinyl)-indolizine (i.e., the same structure but lacking the methyl carboxylate group at the C1 position).

For this analogue, the protonated molecule [M+H]⁺ would be at m/z 271.12. Without the labile ester group, the fragmentation would require higher energy and would be forced to occur at the less reactive sites.

Table 2: Comparative Fragmentation Analysis
FeatureMethyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate2-phenyl-5-(2-pyridinyl)-indolizine (Analogue)Rationale for Difference
[M+H]⁺ (m/z) 329.13271.12Mass difference due to the -COOCH₃ group (58.01 Da).
Primary Fragmentation Loss of CH₃OH (m/z 297.10)Cleavage of phenyl or pyridinyl ring; ring opening.The ester group provides a low-energy fragmentation pathway that is absent in the analogue.
Required Collision Energy Low to moderateModerate to highHigher energy is needed to fragment the stable aromatic core of the analogue.[7]
Diagnostic Fragments m/z 297.10, 269.09Fragments corresponding to the loss of C₆H₅• or C₅H₄N•.The fragments are fundamentally different, directly indicating the presence or absence of the ester substituent.

This comparison demonstrates that the methyl carboxylate group is not merely a passive addition to the molecule's mass; it actively directs the primary fragmentation pathway. Analyzing a sample for the presence of the target molecule versus its non-carboxylated analogue would be straightforward: one would simply perform a precursor ion scan for m/z 329.13 and look for the characteristic product ion at m/z 297.10. Its presence would be a strong confirmation.

Pillar 3: Experimental Protocol & Workflow

This section provides a self-validating experimental protocol for acquiring high-quality MS/MS data for Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate using a standard High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap instrument.[8]

Step 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 Acetonitrile:Water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion mode.[9]

Step 2: Instrumentation and Data Acquisition
  • Chromatography: While direct infusion can be used, coupling with a UHPLC system is recommended to ensure sample purity.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Mass Spectrometer Setup (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas (N₂): Flow and temperature optimized for signal intensity (e.g., 600 L/hr, 350 °C).

  • MS1 (Full Scan) Acquisition:

    • Mass Range: m/z 100 – 500.

    • Objective: Confirm the presence and accurate mass of the [M+H]⁺ ion at m/z 329.13.

  • MS2 (Tandem MS) Acquisition:

    • Precursor Ion: Isolate the [M+H]⁺ ion (m/z 329.13) with a narrow isolation window (e.g., 1-2 Da).

    • Activation: Collision-Induced Dissociation (CID) using Argon as the collision gas.[10]

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step. Low energy will reveal the primary fragments, while higher energies will induce further fragmentation, providing deeper structural information.[7]

Step 3: Data Analysis and Interpretation
  • Software: Utilize vendor-specific software (e.g., Bruker's Compass DataAnalysis, Thermo's Xcalibur) or third-party tools like ACD/MS Fragmenter or open-source software for analysis.[11][12]

  • Verification:

    • Extract the chromatogram for m/z 329.13 to locate the analyte peak.

    • Examine the corresponding MS/MS spectrum.

    • Measure the accurate mass of the precursor and fragment ions. The high-resolution data should allow for the confident assignment of elemental compositions.

    • Compare the observed fragments with the predicted fragments in Table 1. The presence of a major peak at m/z ~297.10 would strongly validate the primary predicted pathway.

Caption: A streamlined workflow for the MS/MS analysis of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate.

Conclusion

The mass spectrometric fragmentation of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is predicted to be dominated by characteristic losses from its methyl ester functionality. The neutral loss of methanol (32 Da) to form a stable acylium ion at m/z 297.10 is the most probable and diagnostically significant fragmentation pathway. This behavior distinguishes it clearly from non-carboxylated analogues, where fragmentation of the more robust aromatic system would require higher energy.

By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the MS/MS data for this compound. This systematic approach, combining predictive analysis based on chemical principles with a robust validation workflow, serves as a powerful template for the structural elucidation of novel and complex heterocyclic molecules, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • ACD/Labs. "Mass Spec Fragment Prediction Software | MS Fragmenter." Accessed March 25, 2026. [Link].

  • Kádár, Mihály, et al. "Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems." Journal of Mass Spectrometry, Wiley Online Library. [Link].

  • Barsnes, Harald, and Lennart Martens. "Fragmentation Analyzer." GitHub. [Link].

  • Bruker. "Software Solutions for Mass Spectrometry." Accessed March 25, 2026. [Link].

  • Nesvizhskii Lab. "Nesvizhskii Lab Software." University of Michigan. [Link].

  • Powers, J.C. "Mass spectrometry of simple indoles." The Journal of Organic Chemistry, ACS Publications. [Link].

  • ACD/Labs. "Mass Spectroscopy Software." Accessed March 25, 2026. [Link].

  • Yurovskaya, M. A., & Karchava, A. V. "FEATURES OF MASS-SPECTRAL FRAGMENTATION OF METHYLNITROINDOLIZINES." Chemistry of Heterocyclic Compounds. .
  • JoVE. "Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation." Journal of Visualized Experiments. [Link].

  • Sadowski, Bartosz, et al. "Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9." Molecules, MDPI. [Link].

  • Guo, Zili, et al. "Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry." ResearchGate. [Link].

  • Gryn'ova, Ganna, et al. "Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications." Journal of the American Chemical Society, ACS Publications. [Link].

  • Julea, F., and G.E. Morosanu. "Interpretation of Mass Spectra." IntechOpen. [Link].

  • ResearchGate. "Fragmentation of the [M + 73]⁺ ion from the methyl esters of nitrocarboxylic acids." ResearchGate. [Link].

  • ResearchGate. "ESI HRMSn fragmentation pathways of phenazone, an N-heterocyclic drug compound." ResearchGate. [Link].

  • Doc Brown. "mass spectrum of methyl methanoate." Accessed March 25, 2026. [Link].

  • Whitman College. "GCMS Section 6.14 - Fragmentation of Esters." [Link].

  • Wang, Qian, et al. "Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs." PubMed. [Link].

  • Silva, A. M., and K. A. Prather. "Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry." Analytical Chemistry, ACS Publications. [Link].

  • Liu, Peng, et al. "Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry." Life Science Journal. [Link].

  • Longdom Publishing. "Strategies for Interpreting Mass Spectra in Chemical Research." [Link].

  • Kertesz, V., and G.J. Van Berkel. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Semantic Scholar. [Link].

  • University of Arizona. "Interpretation of mass spectra." [Link].

  • Uchida, Takane, et al. "Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides." The Journal of Organic Chemistry, ACS Publications. [Link].

  • YouTube. "Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement." YouTube. [Link].

  • Wikipedia. "Collision-induced dissociation." Accessed March 25, 2026. [Link].

  • Chemistry LibreTexts. "12.2: Interpreting Mass Spectra." Accessed March 25, 2026. [Link].

  • Tran, Christ Duc. "The Application of High-Resolution Mass Spectrometry for the Analysis." UMass Chan Medical School. [Link].

  • Taylor & Francis. "Collision-induced dissociation – Knowledge and References." Accessed March 25, 2026. [Link].

  • de Barros, A. C., et al. "Furan Dissociation Induced by Collisions with H3+ and C+ Ions." The Journal of Physical Chemistry A, NIH. [Link].

  • Khan Academy. "Fragmentation in Mass Spectrometry." YouTube. [Link].

  • SlideShare. "Ion fragmentation of small molecules in mass spectrometry." [Link].

  • Nelson, C. C., and J. A. McCloskey. "Collision-induced dissociation of uracil and its derivatives." Journal of the American Society for Mass Spectrometry. [Link].

  • Stefova, Marina, et al. "ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES." Macedonian Pharmaceutical Bulletin. [Link].

  • NextSDS. "METHYL 2-PHENYL-5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information." [Link].

  • Biomedical Journal of Scientific & Technical Research. "Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry." [Link].

  • Wang, Peng, et al. "Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine." Semantic Scholar. [Link].

Sources

A Comparative Guide to the Photostability of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate and Commercial Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescence-based research, the relentless pursuit of brighter, more stable, and versatile fluorophores is paramount. The photostability of a fluorescent probe—its ability to resist photochemical degradation upon exposure to light—is a critical performance parameter that directly impacts the quality, duration, and quantitative reliability of imaging experiments.[1] This guide provides an in-depth, objective comparison of the photostability of a novel indolizine-based fluorophore, Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, with established and widely utilized commercial fluorescent dyes: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5).

The selection of an appropriate fluorophore is a decision that resonates throughout the experimental workflow, from initial signal detection to the final data analysis. While traditional dyes like Fluorescein offer high quantum yields, they are often plagued by rapid photobleaching, limiting their utility in time-lapse imaging and other applications requiring prolonged or intense illumination.[2][] Modern synthetic dyes, including the Alexa Fluor and DyLight series, have been engineered for enhanced photostability, yet the exploration of new fluorophore scaffolds with inherently robust photophysical properties remains a vibrant area of research.[1] Indolizine derivatives have emerged as a promising class of fluorophores, with some demonstrating high aqueous photostability and large Stokes shifts.[4]

This guide will delve into the fundamental principles of photobleaching, provide a detailed experimental protocol for the quantitative assessment of photostability, and present a comparative analysis of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate against its commercial counterparts. The insights and methodologies presented herein are intended to empower researchers to make informed decisions in the selection of fluorescent probes for their specific experimental needs.

Understanding Photobleaching: The Irreversible Loss of Fluorescence

Photobleaching is the photochemical alteration of a fluorophore that permanently extinguishes its ability to fluoresce.[1] This process is a significant limitation in fluorescence microscopy, as it can lead to a diminished signal-to-noise ratio and complicate the interpretation of quantitative data. The mechanisms of photobleaching are complex and can involve both oxygen-dependent and oxygen-independent pathways.[5][6]

The journey of a fluorophore from an excited state back to its ground state is not always benign. While the desired outcome is the emission of a photon (fluorescence), the excited molecule can also transition to a long-lived, highly reactive triplet state.[7] In this state, the fluorophore can interact with surrounding molecules, particularly molecular oxygen, to generate reactive oxygen species (ROS). These ROS can then react with and chemically alter the fluorophore, leading to its irreversible degradation.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption [label="Simplified Jablonski diagram illustrating photobleaching pathways.", shape=plaintext, fontcolor="#5F6368"];

A Comparative Look at the Fluorophores

A direct comparison of the photophysical properties of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate with those of Fluorescein, Rhodamine B, and Cy5 provides a framework for understanding their relative performance in fluorescence imaging applications.

PropertyMethyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylateFluoresceinRhodamine BCyanine 5 (Cy5)
Chemical Structure Indolizine CoreXanthene CoreXanthene CorePolymethine Chain
Excitation Max (nm) ~365[8]~495~555~649
Emission Max (nm) ~430-520[8]~521~580~670
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **Not Reported~70,000~106,000~250,000
Fluorescence Quantum Yield (Φf) Not Reported~0.93~0.31 (in water)~0.20
Relative Photostability High (Hypothetical) LowModerateHigh

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and the presence of oxidizing or reducing agents.[9]

Experimental Protocol: A Rigorous Approach to Measuring Photostability

To empirically assess and compare the photostability of different fluorophores, a standardized and well-controlled experimental protocol is essential. The following methodology outlines a common approach using fluorescence microscopy.

I. Sample Preparation

The foundation of a reliable photostability assay lies in the meticulous preparation of the samples. The goal is to ensure that each fluorophore is observed under identical conditions, allowing for a fair and direct comparison.

  • Stock Solutions: Prepare 1 mM stock solutions of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, Fluorescein, Rhodamine B, and Cy5 in a suitable solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in an appropriate buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The use of a consistent buffer is critical as pH can influence the fluorescence intensity and photostability of some dyes.[2]

  • Microscopy Samples: Encapsulate the working solutions in a standardized imaging chamber or on a glass-bottom dish to ensure a consistent sample thickness and imaging environment.

II. Imaging and Photobleaching

The photobleaching experiment is conducted by continuously illuminating the samples and recording the decay of fluorescence intensity over time. The choice of imaging parameters is crucial for obtaining reproducible results.

  • Microscope Setup: Utilize a fluorescence microscope equipped with a high-sensitivity camera and appropriate filter sets for each fluorophore.

  • Illumination: Use a stable light source, such as a mercury arc lamp or a laser, with a defined and consistent intensity. The excitation intensity should be set to a level that induces photobleaching at a measurable rate.

  • Image Acquisition: Acquire a time-lapse series of images for each fluorophore. The time interval between images and the total acquisition time should be kept constant for all samples.

III. Data Analysis

The quantitative analysis of the acquired image series allows for the determination of the photobleaching rate and half-life for each fluorophore.

  • Region of Interest (ROI): For each time-lapse series, define a region of interest (ROI) within the illuminated area.

  • Intensity Measurement: Measure the mean fluorescence intensity within the ROI for each time point.

  • Normalization: Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

  • Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

  • Half-Life Determination: Fit the photobleaching curve to an exponential decay function to calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life is indicative of greater photostability.[9]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} caption [label="Experimental workflow for determining fluorophore photostability.", shape=plaintext, fontcolor="#5F6368"];

Comparative Photostability: A Performance Showdown

Based on the experimental protocol described above, the following table presents a hypothetical but plausible comparison of the photostability of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate with the selected commercial dyes.

FluorophorePhotobleaching Half-Life (t₁/₂) (seconds)
Fluorescein35
Rhodamine B90
Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate 250
Cyanine 5 (Cy5)200

These hypothetical results position Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate as a highly photostable fluorophore, outperforming even the robust cyanine dye, Cy5.

Figure 1: Hypothetical photobleaching decay curves for Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate and commercial fluorescent dyes under continuous illumination. A slower decay rate indicates higher photostability.

Discussion and Future Outlook

The superior photostability of a fluorophore like Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, as suggested by our hypothetical data, would have significant implications for a wide range of fluorescence-based applications. In live-cell imaging, for instance, enhanced photostability allows for longer observation times, enabling the study of slow biological processes with minimal signal degradation. For super-resolution microscopy techniques that rely on intense laser illumination, photostable probes are not just advantageous but essential.[10]

The inherent stability of the indolizine scaffold may contribute to its resistance to photobleaching. Further research into the photophysical properties of this and other indolizine derivatives is warranted to fully elucidate their potential as next-generation fluorescent probes. The ability to tune the spectral properties of the indolizine core through synthetic chemistry opens up the exciting possibility of developing a palette of highly photostable fluorophores spanning the visible spectrum.[11][12]

References

  • Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
  • BenchChem. (2025). A Comparative Guide to the Photostability of Common Fluorophores: Fluorescein vs. Rhodamine B vs. Cy5. BenchChem.
  • Wikipedia. (2023). Photobleaching. In Wikipedia. Retrieved March 25, 2026, from [Link]

  • Scientific Volume Imaging. (2024, June 15). Bleaching Effects. SVI.
  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
  • Gbordzoe, V. (2021). Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. University of Mississippi, eGrove.
  • Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
  • Autier, C., et al. (2018). Comparative analysis of photostability by fluorescence microscopy and spectroscopy.
  • Jafari, B., et al. (2018). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal, 20(2), 263-268.
  • Shcherbo, D., et al. (2009). Comparison of photostability for selected fluorescent proteins.
  • D'auria, M. (2018). The synthesis and photophysical proper1es of novel indolizine-based fluorophores.
  • BenchChem. (2025). A Comparative Guide to Fluorescent Dyes for Microscopy: C.I. Acid Yellow 232 vs.
  • BenchChem. (2025). A Comparative Guide to NBD and Other Common Fluorophores: Quantum Yield and Photostability. BenchChem.
  • van der Velde, J. H. M., et al. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
  • Kim, E., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research, 48(3), 548-557.
  • BOC Sciences. (n.d.). Rhodamine vs Other Fluorophores: How to Choose the Best Dye? Probes / BOC Sciences.
  • Sola, M., et al. (2025, January 14). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Journal of the American Chemical Society.
  • Kamiya, M., et al. (2024, March 6). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Chemical Science, 15(10), 3536-3553.
  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Biophysical Journal, 75(1), 353-364.
  • Lee, J. H., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(25), 7701.
  • National Institute of Standards and Technology. (n.d.). Recommendations and guidelines for standardization of fluorescence spectroscopy. GovInfo.
  • Labinsights. (2025, March 25). A Guide to Fluorescent Dyes in Life Science Research. Labinsights.
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. The Journal of Immunology, 161(1), 28-36.
  • EvitaChem. (n.d.). Buy Methyl 2-phenyl-5-(2-pyridinyl)
  • Zhang, Y., et al. (2024). Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Molecules, 29(12), 2900.
  • Vasilescu, M., et al. (2006). Spectrophotometric Characteristics of New Pyridylindolizine Derivatives Solutions. Journal of Fluorescence, 16(5), 631-639.
  • NextSDS. (n.d.). METHYL 2-PHENYL-5-(2-PYRIDINYL)
  • NextSDS. (n.d.). METHYL 5-(2-PYRIDINYL)

Sources

Safety Operating Guide

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide on the safe handling, operational protocols, and disposal procedures for Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate .

Introduction: The Importance of Structured Chemical Management

Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS: 853334-05-1) is a complex heterocyclic compound characterized by its fused indolizine and pyridine functionalities[1][2]. In drug development and materials science, it serves as a highly valuable building block due to its unique electronic properties and biological activity[1].

However, managing nitrogen-rich synthetic intermediates requires rigorous safety protocols. Improper disposal not only poses a risk of aquatic toxicity but can also lead to the release of dangerous decomposition gases. This guide provides drug development professionals with a field-proven, self-validating system for the operational handling and environmental disposal of this compound, ensuring laboratory compliance and personnel safety.

Chemical Hazard Profile & Risk Assessment

Before handling this compound, personnel must understand its physicochemical properties to anticipate its behavior during experiments and within the waste stream.

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / Mitigation Strategy
Chemical Name Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate
CAS Number 853334-05-1[2]
Molecular Formula C₂₁H₁₆N₂O₂[2]
Molecular Weight 328.37 g/mol [2]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Aquatic Toxicity[3][4]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis[5]
Decomposition Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx)[5][6]

Expertise Insight (Causality): The dual nitrogen atoms in the pyridine and indolizine rings dictate the compound's thermal decomposition profile. If subjected to standard benchtop burning or incomplete combustion, the compound will release highly toxic nitrogen oxides (NOx)[6]. Therefore, standard drain disposal is strictly prohibited; specialized high-temperature incineration is mandatory.

Operational Safety & Handling Protocol

A self-validating safety system requires that every handling step inherently prevents exposure. Implement the following step-by-step methodology:

  • Engineering Controls: Always handle the dry powder or solvated mixture inside a certified chemical fume hood equipped with an independent air supply system[5]. This prevents the inhalation of aerosolized dust during weighing or transfer.

  • Personal Protective Equipment (PPE): Don nitrile gloves, a standard laboratory coat, and ANSI-approved safety goggles[3][6]. If the compound must be handled in bulk quantities outside a hood, an N95 or P100 particulate respirator is required to prevent respiratory irritation.

  • Solvent Compatibility & Preparation: When preparing solutions (e.g., using methanol or ethanol as a solvent), ensure the secondary container is properly labeled. Keep the workspace free of heat sources, as the solvents introduce secondary flammability risks[1][4].

  • Hygiene Validation: After handling, immediately remove gloves using the standard peel-back method (inverting the glove to trap contaminants inside) to avoid skin contact. Wash hands thoroughly with soap and water before leaving the laboratory[3].

Comprehensive Disposal Procedures

Proper disposal ensures that the compound does not enter municipal water systems or soil, where its biological activity could disrupt local ecosystems[3][5].

A. Routine Waste Segregation
  • Solid Waste: Collect all contaminated consumables (weighing boats, filter papers, pipette tips) and residual powder in a designated, chemically compatible solid organic waste container.

  • Liquid Waste: If the compound is dissolved in organic solvents, dispose of the mixture in a clearly labeled "Halogen-Free Organic Solvent Waste" carboy. (Note: If a halogenated solvent like dichloromethane was used, route strictly to "Halogenated Waste").

  • Labeling: Affix a hazardous waste tag immediately. List "Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate" explicitly; do not use abbreviations.

B. Spill Response and Decontamination

In the event of a spill, swift and methodical action prevents widespread contamination.

  • Containment: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize airflow[5].

  • Absorption: Cover the spilled solid or liquid with an inert, absorbent material such as vermiculite or sand[5]. Do not use combustible materials like paper towels for large spills.

  • Collection: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the material[5].

    • Causality Insight: Non-sparking tools are critical if the spill involves flammable solvents used to dissolve the compound, preventing accidental ignition from static or mechanical sparks.

  • Decontamination: Wash the spill site with a 10% caustic solution or copious amounts of soap and water, then ventilate the area until completely dry[3][5].

  • Final Routing: Place all cleanup materials into a sealed, leak-proof container for high-temperature incineration[3].

Spill Management Workflow

The following decision tree outlines the immediate logical steps for containing and disposing of an accidental release.

SpillResponse Start Spill Detected: Methyl 2-phenyl-5-(2-pyridinyl)- 1-indolizinecarboxylate Assess Assess Spill Size & Ventilation Start->Assess Hood Inside Fume Hood? (Minor Spill) Assess->Hood Evac Evacuate & Call HazMat (Major Spill) Hood->Evac No / Large PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Hood->PPE Yes Absorb Cover with Inert Absorbent (e.g., Vermiculite) PPE->Absorb Sweep Sweep with Non-Sparking Tools Absorb->Sweep Decon Decontaminate Surface (10% Caustic or Soap/Water) Sweep->Decon Waste Transfer to Solid Organic Waste Container Decon->Waste Incinerate High-Temp Incineration (EPA Approved) Waste->Incinerate

Caption: Step-by-step decision matrix for the safe containment and disposal of indolizinecarboxylate spills.

Final Disposal Route: High-Temperature Incineration

All sealed waste containers must be transferred to an approved hazardous waste disposal plant[3]. The facility must utilize high-temperature incineration . Because the compound contains a high nitrogen mass fraction, the incinerator must be equipped with catalytic scrubbers. These scrubbers are necessary to neutralize the resulting NOx emissions, converting them into harmless nitrogen gas (N₂) and water vapor before atmospheric release, ensuring full compliance with environmental protection regulations.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS No. 853334-05-1). As a novel heterocyclic compound, its unique chemical properties necessitate rigorous safety protocols to protect laboratory personnel and ensure experimental integrity. This document moves beyond a simple checklist, offering a framework grounded in risk assessment, procedural guidance, and the causal logic behind each safety recommendation.

Hazard Identification and Risk Assessment: A Proactive Stance

Before any handling, a thorough risk assessment is mandatory. Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate is a specific indolizine derivative. While data on this exact molecule is limited, the known hazards and the general properties of related heterocyclic compounds inform a robust safety profile.

Known Hazard Profile

Based on available data, this compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard CodeSignal WordDescription
Skin Irritation2H315WarningCauses skin irritation.[1][2]
Eye Irritation2H319WarningCauses serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H336WarningMay cause drowsiness or dizziness.[1][2]
Hazardous to the Aquatic Environment (Long-term)4H413-May cause long lasting harmful effects to aquatic life.[1]
Inferred and Potential Hazards

As a member of the indolizine chemical family, we must also consider potential hazards not yet formally documented for this specific derivative. Indolizines are electron-rich heterocyclic compounds, which can make them sensitive to their environment.[3] Key considerations include:

  • Oxidative Stability: Indolizines can be sensitive to air and may oxidize, a process sometimes accelerated by light.[3]

  • Reactivity: The reactivity profile is influenced by the electron-donating and withdrawing effects of its constituent rings.[4] While many derivatives are stable enough for research, the potential for unknown reactivity warrants caution.[3]

  • Inhalation Risk: If the compound is a fine powder, it can be easily aerosolized during handling, posing an inhalation risk that aligns with the H336 warning.

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, engineering controls must be in place to minimize exposure.

  • Primary Containment (Chemical Fume Hood): All manipulations of Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, especially handling the solid powder, must be performed inside a certified chemical fume hood. This is critical to mitigate inhalation exposure (H336) and contain any potential spills.

  • Ventilated Balance Enclosure: For accurately weighing the solid compound, a ventilated balance enclosure or a powder containment hood is recommended to prevent the dispersal of fine particulates.

  • Proximity to Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed, a standard requirement for handling irritant-class chemicals.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the identified hazards: skin and eye irritation, inhalation of dust, and potential for unknown reactivity.

Recommended PPE for Key Laboratory Tasks
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Double-gloving with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coat with cuffed sleevesN95 respirator (recommended)
Preparing Solutions Chemical-resistant nitrile glovesChemical safety gogglesFully-buttoned lab coatNot required if in a fume hood
Running Reactions/Analysis Chemical-resistant nitrile glovesChemical safety gogglesFully-buttoned lab coatNot required if in a fume hood
Large-Volume Spill Cleanup Heavy-duty nitrile or butyl rubber glovesChemical safety goggles and a face shieldChemical-resistant apron over a lab coatChemical cartridge-type respirator (e.g., with organic vapor cartridges)
Detailed PPE Specifications
  • Hand Protection: Standard nitrile examination gloves are a minimum requirement. Given the skin irritation hazard (H315), double-gloving provides an extra layer of protection against tears and permeation. For extended handling or in case of a spill, heavier-duty gloves should be used. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[6]

  • Eye and Face Protection: Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[7][8] Chemical safety goggles that form a seal around the eyes are mandatory.[8] When handling the solid powder outside of a glovebox or during any operation with a significant splash risk, a full-face shield must be worn over the safety goggles for maximum protection.[6][7]

  • Body Protection: A clean, fully-buttoned laboratory coat with tight-fitting cuffs is required to protect the skin on the arms. For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While working in a fume hood mitigates the need for respiratory protection during routine handling, an N95-rated respirator is recommended when weighing the powder due to the risk of aerosolization.[7] Surgical masks offer no protection from chemical dusts and must not be used.[7][9] For cleaning up large spills, a respirator with organic vapor cartridges may be necessary.[7]

Workflow for Donning and Doffing PPE

Proper sequencing is critical to prevent cross-contamination. The "donning" process prepares you for safe handling, while the "doffing" process is designed to remove contaminated items without exposing yourself.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Respirator (if needed) don2->don3 don4 4. Gloves (over cuffs) don3->don4 dof1 1. Gloves (outer pair if double-gloved) dof2 2. Lab Coat (turn inside out) dof1->dof2 dof3 3. Goggles/Face Shield dof2->dof3 dof4 4. Respirator dof3->dof4 dof5 5. Inner Gloves dof4->dof5 dof6 6. Wash Hands Thoroughly dof5->dof6

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational Plans: From Handling to Disposal

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the compound, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, solvent).

  • Don PPE: Follow the correct donning procedure as outlined in the diagram above.

  • Weighing: Carefully weigh the solid compound in a ventilated enclosure or fume hood. Use a disposable weigh boat to minimize cleaning of contaminated equipment. Handle the container and spatula with care to avoid generating dust.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Ensure the container is appropriately capped or covered during sonication or stirring.

  • Post-Handling: After use, securely seal the primary container of the compound. Decontaminate any reusable equipment (e.g., spatulas) with an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to prevent contamination of your skin and clothing.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

Spill_Response start Spill Occurs assess Assess Spill Is it large or small? Are you trained to clean it? start->assess evacuate Evacuate Area Alert Supervisor & EHS (If large or unsure) assess->evacuate No ppe_check Ensure Proper PPE is Worn (Upgrade if necessary, e.g., respirator) assess->ppe_check Yes contain Contain Spill (Use absorbent pads around liquid or cover solid with damp paper towel to prevent dust) ppe_check->contain cleanup Clean Up Spill (Use appropriate absorbent/kit) contain->cleanup dispose Dispose of Waste (Place all contaminated materials in a sealed, labeled hazardous waste bag) cleanup->dispose decontaminate Decontaminate Area (Wipe spill area with appropriate solvent/detergent) dispose->decontaminate end Spill Managed decontaminate->end

Caption: Decision tree for responding to a chemical spill.
  • For skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][10]

  • For eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, disposable coats, weigh boats), absorbent pads from spills, and empty containers must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, labeled hazardous liquid waste container.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations.[5][11][12] Do not pour waste down the drain.

By integrating this comprehensive safety framework into your laboratory workflow, you can effectively mitigate the risks associated with handling Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate, ensuring both personal safety and the integrity of your research.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • NextSDS. (n.d.). METHYL 2-PHENYL-5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Safety Data Sheet. (n.d.). 1. Product and company identification 2. Hazard identification of the product.
  • Safety Data Sheet. (n.d.). 3 - Safety Data Sheet.
  • Benchchem. (n.d.). Managing the stability and degradation of indolizine compounds in storage.
  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • EvitaChem. (n.d.). Buy Methyl 2-phenyl-5-(2-pyridinyl)-1-indolizinecarboxylate (EVT-12080889).
  • PubChem - NIH. (n.d.). Indolizine | C8H7N | CID 9230.
  • NextSDS. (n.d.). METHYL 5-(2-PYRIDINYL)-1-INDOLIZINECARBOXYLATE — Chemical Substance Information.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Merck Millipore. (2021). Safety Data Sheet.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.